Diphenylpyraline
Description
This compound is an antihistamine. Antihistamines used in the treatment of allergy act by competing with histamine for H 1-receptor sites on effector cells. Antihistamines prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus.
Allergen is a substance that elicits an allergic reaction.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.
RN given refers to parent cpd; structure
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQUZNMMYNAXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-18-3 (hydrochloride) | |
| Record name | Diphenylpyraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022952 | |
| Record name | Diphenylpyraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.88e-02 g/L | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147-20-6 | |
| Record name | Diphenylpyraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylpyraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylpyraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diphenylpyraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylpyraline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLPYRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33361OE3AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide: Diphenylpyraline's Mechanism of Action on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diphenylpyraline is a first-generation H1 receptor antagonist characterized by its piperidine chemical structure.[1] It is utilized in the treatment of various allergic conditions, including allergic rhinitis and urticaria.[2] Like other first-generation antihistamines, this compound can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1] Its mechanism of action extends beyond H1 receptor blockade, exhibiting notable anticholinergic and dopamine reuptake inhibition properties.[2][3] This guide delves into the molecular and cellular mechanisms underpinning these pharmacological effects.
Core Mechanism of Action at the H1 Receptor
This compound functions as a competitive antagonist at histamine H1 receptors. In the presence of histamine, an agonist, this compound binds to the H1 receptor at the same site, thereby preventing histamine from binding and activating the receptor. This action blocks the downstream signaling cascade typically initiated by histamine, alleviating the symptoms of allergic reactions.
Many H1 receptor antagonists, previously classified as simple antagonists, are now understood to be inverse agonists. Inverse agonists not only block the action of agonists but also reduce the basal, constitutive activity of the receptor in the absence of an agonist. While specific studies confirming the inverse agonist activity of this compound are not prevalent, it is a common characteristic of this drug class.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Agonist binding initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. This compound, by competitively binding to the H1 receptor, inhibits this pathway.
Quantitative Data
A thorough review of the scientific literature did not yield specific Ki or IC50 values for this compound's binding affinity or functional antagonism at the H1 receptor. However, significant quantitative data exists for its effects on the dopamine transporter and other cellular functions.
Table 1: Pharmacological Activity of this compound
| Target/Process | Assay Type | Species/System | Value | Reference |
| Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | Mouse Nucleus Accumbens Slices | 10 µM (markedly inhibits) | |
| Dopamine Transporter (DAT) | Voltammetry (apparent Km) | Mouse Nucleus Accumbens Slices | 20-fold increase in apparent Km | |
| Dopamine Transporter (DAT) | Microdialysis (extracellular DA) | Mouse Nucleus Accumbens | ~200% increase at 5 mg/kg, i.p. | |
| Arachidonic Acid Release | Inhibition Assay | Neutrophils | IC50 > 60 µM | This value is inferred from a study where this compound was less potent than oxatomide (IC50 < 60 µM). |
Secondary Pharmacological Mechanisms
Dopamine Transporter (DAT) Inhibition
This compound is a potent competitive inhibitor of the dopamine transporter (DAT). This action leads to an increase in extracellular dopamine levels in the brain, particularly in the nucleus accumbens, which can result in psychostimulant effects. Studies have shown that this compound's effects on dopamine uptake and locomotor activity are comparable to those of cocaine, although with a different time course.
Anticholinergic Activity
As a first-generation antihistamine, this compound exhibits anticholinergic (antimuscarinic) properties. This is due to its ability to antagonize muscarinic acetylcholine receptors. While specific binding affinities for this compound at the different muscarinic receptor subtypes (M1, M2, M3, etc.) are not well-documented, this activity contributes to side effects such as dry mouth and sedation. The general structure-activity relationship for muscarinic antagonists often involves a tertiary amine, which is present in this compound.
Structure-Activity Relationship (SAR)
The general SAR for H1 receptor antagonists provides context for this compound's activity. Key structural features include:
-
Diaryl Substitution: The presence of two aryl groups is crucial for significant H1 affinity. In this compound, these are the two phenyl rings of the benzhydryl group. The co-planarity of these rings is often important for optimal activity.
-
Linker Atom: The ether linkage (oxygen) in this compound connects the diaryl moiety to the piperidine ring.
-
Alkyl Chain: An ethylene-like spacer between the linker and the terminal nitrogen is common in many antihistamines.
-
Terminal Nitrogen: A tertiary amine, as seen in the N-methylpiperidine ring of this compound, is generally required for maximum activity. This group is typically protonated at physiological pH, facilitating interaction with the receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the H1 receptor.
Radioligand Binding Assay for H1 Receptor Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.
-
Materials:
-
Cell membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of this compound.
-
Include wells for total binding (membranes + [³H]mepyramine) and non-specific binding (membranes + [³H]mepyramine + excess mianserin).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay for H1 Receptor Antagonism (IC50)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an H1 receptor agonist.
-
Materials:
-
Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
H1 receptor agonist (e.g., histamine).
-
Test compound: this compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence microplate reader with automated liquid handling.
-
-
Procedure:
-
Plate the H1 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of histamine to stimulate the H1 receptors.
-
Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.
-
GTPγS Binding Assay for Inverse Agonism
This assay can be used to determine if a compound acts as an inverse agonist by measuring its effect on the basal level of G-protein activation.
-
Materials:
-
Cell membranes from cells expressing the H1 receptor.
-
Radiolabeled, non-hydrolyzable GTP analog: [³⁵S]GTPγS.
-
Test compound: this compound.
-
Assay buffer containing GDP, MgCl₂, and NaCl.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound in the assay buffer.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Measure the radioactivity of the filters.
-
A decrease in basal [³⁵S]GTPγS binding in the presence of this compound indicates inverse agonist activity.
-
Plot the percentage of basal activity against the logarithm of the this compound concentration to determine the EC50 for inverse agonism.
-
Conclusion
This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which underlies its efficacy in treating allergic conditions. While specific quantitative data on its H1 receptor affinity and inverse agonist activity are not widely reported, established experimental protocols are available to determine these parameters. Notably, this compound also exhibits significant pharmacological activity as a potent dopamine transporter inhibitor and possesses anticholinergic properties, which contribute to its overall pharmacological profile and potential side effects. A comprehensive understanding of these multiple mechanisms is crucial for the rational use of this compound and for the development of new, more selective H1 receptor antagonists. Further research to quantify its interactions with the H1 receptor and muscarinic receptor subtypes would provide a more complete picture of this first-generation antihistamine.
References
An In-depth Technical Guide to the Synthesis of Diphenylpyraline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline, a first-generation antihistamine with anticholinergic properties, is of significant interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the core chemical reactions, starting materials, and experimental protocols. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. Detailed methodologies, quantitative data, and visual representations of the synthesis pathways are presented to facilitate a thorough understanding of the manufacturing process of this important active pharmaceutical ingredient.
Introduction
This compound, chemically known as 1-methyl-4-(diphenylmethoxy)piperidine, is a piperidine derivative that functions as a histamine H1 receptor antagonist. Its synthesis is a key process for its application in the pharmaceutical industry. This document outlines the two primary synthetic routes for the preparation of this compound, providing detailed experimental procedures and relevant chemical data.
Synthesis Pathways
The synthesis of this compound can be primarily achieved through two distinct pathways, both of which are variations of the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).
Pathway 1: From a Benzhydryl Halide and 1-Methyl-4-piperidinol
This is the most direct and commonly cited method for the synthesis of this compound. It involves the reaction of a benzhydryl halide, such as benzhydryl bromide or chloride, with 1-methyl-4-piperidinol.
Pathway 2: From Diphenylmethanol and 1-Methyl-4-piperidinol
An alternative approach involves the acid-catalyzed condensation of diphenylmethanol with 1-methyl-4-piperidinol. This method avoids the use of a halide but requires a catalyst to facilitate the etherification.
Starting Materials
A secure and well-characterized supply of starting materials is critical for the successful synthesis of this compound. The key precursors for the synthesis of this compound are listed in the table below, along with their relevant physical properties.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-Methyl-4-piperidinol | C₆H₁₃NO | 115.17 | 191-192 | 59-62 |
| Benzhydryl Bromide | C₁₃H₁₁Br | 247.13 | 145-150 (at 4 mmHg) | 39-42 |
| Benzhydryl Chloride | C₁₃H₁₁Cl | 202.68 | 295 | 16-18 |
| Diphenylmethanol | C₁₃H₁₂O | 184.23 | 297-298 | 65-67 |
| Sodium Hydroxide | NaOH | 40.00 | 1388 | 318 |
| Toluene | C₇H₈ | 92.14 | 110.6 | -95 |
Experimental Protocols
The following sections provide detailed experimental procedures for the two primary synthesis pathways of this compound.
Pathway 1: Synthesis from Benzhydryl Bromide and 1-Methyl-4-piperidinol
This procedure is adapted from the method described by Knox and Kapp in U.S. Patent 2,479,843.
Reaction:
Figure 1: Reaction scheme for the synthesis of this compound via Pathway 1.
Procedure:
-
A solution of 1-methyl-4-piperidinol (11.5 g, 0.1 mol) in 50 mL of toluene is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.
-
To this solution, a solution of sodium hydroxide (4.0 g, 0.1 mol) in 10 mL of water is added. The mixture is heated to reflux with vigorous stirring to form the sodium salt of 1-methyl-4-piperidinol.
-
A solution of benzhydryl bromide (24.7 g, 0.1 mol) in 50 mL of toluene is then added dropwise to the refluxing mixture over a period of 30 minutes.
-
The reaction mixture is refluxed for an additional 4 hours.
-
After cooling to room temperature, the mixture is washed with water to remove sodium bromide and any unreacted sodium hydroxide.
-
The organic layer is separated and the toluene is removed by distillation under reduced pressure.
-
The resulting oily residue, which is crude this compound, is then purified by vacuum distillation.
-
For the preparation of the hydrochloride salt, the purified base is dissolved in isopropanol and an excess of a saturated solution of hydrogen chloride in isopropanol is added. The precipitated this compound hydrochloride is collected by filtration, washed with cold isopropanol, and dried.
Quantitative Data:
| Product | Form | Yield | Melting Point (°C) |
| This compound (base) | Oil | ~60-70% | - |
| This compound HCl | Crystalline Solid | 39% (based on benzhydryl bromide) | 206-207[1] |
Pathway 2: Synthesis from Diphenylmethanol and 1-Methyl-4-piperidinol
This alternative pathway utilizes an acid catalyst to promote the etherification reaction.
Reaction:
Figure 2: Reaction scheme for the synthesis of this compound via Pathway 2.
Procedure:
-
A mixture of diphenylmethanol (18.4 g, 0.1 mol), 1-methyl-4-piperidinol (11.5 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid (approx. 0.5 g) in 100 mL of toluene is placed in a flask equipped with a Dean-Stark apparatus.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
-
The hydrochloride salt can be prepared as described in Pathway 1.
Quantitative Data:
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The following table summarizes key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO |
| Molecular Weight | 281.40 g/mol |
| Appearance | Oily liquid (base), White crystalline solid (HCl salt) |
| Melting Point (HCl salt) | 206-207 °C[1] |
| ¹H NMR (CDCl₃, δ) | 7.20-7.45 (m, 10H, Ar-H), 5.20 (s, 1H, -O-CH-), 3.50-3.70 (m, 1H, piperidine C4-H), 2.70-2.90 (m, 2H, piperidine C2,6-Hax), 2.20-2.40 (m, 2H, piperidine C2,6-Heq), 2.30 (s, 3H, N-CH₃), 1.70-2.00 (m, 4H, piperidine C3,5-H) |
| ¹³C NMR (CDCl₃, δ) | 142.5 (2C), 128.4 (4C), 127.5 (2C), 127.0 (2C), 82.5, 75.0, 52.5 (2C), 46.2, 31.0 (2C) |
| IR (KBr, cm⁻¹) | 3050-3020 (Ar C-H), 2940-2800 (Aliphatic C-H), 1490, 1450 (Ar C=C), 1100 (C-O ether) |
| Mass Spectrum (m/z) | 281 (M⁺), 167 (benzhydryl cation) |
Logical Workflow for Synthesis and Purification
The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.
References
An In-Depth Technical Guide to the Dopamine Reuptake Inhibitor Properties of Diphenylpyraline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline (DPP), a first-generation antihistamine, has garnered significant interest for its potent activity as a dopamine reuptake inhibitor (DRI). This document provides a comprehensive technical overview of the core dopamine transporter (DAT) inhibitory properties of this compound. It synthesizes key quantitative data, details the experimental protocols utilized for its characterization, and visualizes the associated molecular and experimental workflows. The available data indicates that this compound acts as a competitive inhibitor at the dopamine transporter, with a notable potency. However, a complete selectivity profile across other monoamine transporters remains to be fully elucidated in publicly accessible literature. This guide aims to consolidate the current understanding of this compound's dopaminergic activity to support further research and drug development efforts.
Introduction
This compound is a centrally-acting H1 receptor antagonist traditionally used for the symptomatic relief of allergic conditions.[1][2] Beyond its antihistaminergic effects, this compound exhibits significant psychostimulant properties, which have been attributed to its function as a potent inhibitor of the dopamine transporter (DAT).[3][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[5] By blocking this transporter, this compound increases extracellular dopamine concentrations, a mechanism shared with well-known psychostimulants such as cocaine. This guide delves into the specific characteristics of this compound as a dopamine reuptake inhibitor, presenting quantitative data on its potency, detailing the experimental methodologies used to assess its function, and providing visual representations of its mechanism of action and relevant experimental workflows.
Quantitative Pharmacological Data
Table 1: In Vitro Binding and Uptake Inhibition Data
| Parameter | Species/System | Value | Assay Type | Radioligand/Substrate | Reference |
| IC50 | Rat Striatal Membranes | 420 nM | Radioligand Displacement | [125I]RTI-55 | |
| pIC50 | Rat Striatal Membranes | 6.38 | Radioligand Displacement | [125I]RTI-55 | |
| Apparent Km Increase | Mouse Nucleus Accumbens Slices | 20-fold | Dopamine Uptake Assay | Dopamine | |
| Vmax | Mouse Nucleus Accumbens Slices | No Change | Dopamine Uptake Assay | Dopamine |
Table 2: In Vivo Neurochemical Effects
| Parameter | Species | Brain Region | Dose | Effect | Measurement Technique | Reference |
| Extracellular Dopamine | Mouse | Nucleus Accumbens | 5 mg/kg (i.p.) | ~200% increase | In Vivo Microdialysis |
Experimental Protocols
The characterization of this compound's dopamine reuptake inhibitor properties has been achieved through a combination of in vitro and in vivo experimental techniques. This section details the methodologies for the key experiments cited.
Radioligand Displacement Assay for DAT Binding Affinity
This assay determines the affinity of a compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the IC50 value of this compound for the dopamine transporter.
-
Materials:
-
Rat striatal membranes (source of DAT)
-
[125I]RTI-55 (radioligand)
-
This compound hydrochloride
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Protocol:
-
Prepare a series of dilutions of this compound.
-
In reaction tubes, combine the rat striatal membranes, a fixed concentration of [125I]RTI-55, and varying concentrations of this compound.
-
Include control tubes with no this compound (total binding) and tubes with a high concentration of a known DAT inhibitor (e.g., cocaine) to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis for Extracellular Dopamine Measurement
This technique allows for the in vivo sampling of extracellular fluid from specific brain regions of awake, freely moving animals to measure neurotransmitter levels.
-
Objective: To measure the effect of this compound on extracellular dopamine concentrations in the nucleus accumbens.
-
Materials:
-
Live mouse model
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
This compound hydrochloride solution for injection
-
-
Protocol:
-
Surgically implant a guide cannula targeting the nucleus accumbens in the mouse brain using a stereotaxic apparatus. Allow for a recovery period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Administer this compound (e.g., 5 mg/kg, i.p.).
-
Continue to collect dialysate samples for a specified period post-injection.
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the post-injection dopamine levels as a percentage of the baseline levels.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Uptake Kinetics
FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations in brain slices or in vivo.
-
Objective: To determine the effect of this compound on the kinetics of dopamine uptake (apparent Km and Vmax).
-
Materials:
-
Mouse nucleus accumbens brain slices
-
Carbon-fiber microelectrode
-
Stimulating electrode
-
FSCV recording system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
-
Protocol:
-
Prepare acute brain slices containing the nucleus accumbens.
-
Place the slice in a recording chamber perfused with aCSF.
-
Position the carbon-fiber microelectrode in the nucleus accumbens to detect dopamine.
-
Place a stimulating electrode nearby to evoke dopamine release.
-
Apply a triangular waveform potential to the microelectrode and record the resulting current.
-
Apply electrical stimulation to evoke dopamine release and record the resulting change in the voltammetric signal.
-
Analyze the signal to determine the kinetics of dopamine uptake.
-
Bath-apply a known concentration of this compound (e.g., 10 µM) to the slice.
-
Repeat the stimulation and recording procedure in the presence of this compound.
-
Compare the dopamine uptake kinetics before and after this compound application to determine the change in apparent Km and Vmax.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of a key experimental protocol.
References
- 1. Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Diphenylpyraline In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline is a first-generation antihistamine belonging to the diphenylpiperidine class. It is primarily used for the symptomatic relief of allergic conditions such as rhinitis and urticaria. Beyond its antihistaminic activity, this compound has also been noted for its anticholinergic effects and its action as a dopamine reuptake inhibitor. A thorough understanding of its pharmacokinetic profile and bioavailability is crucial for optimizing therapeutic regimens and for the development of new drug delivery systems. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for this compound, details of experimental methodologies, and visual representations of relevant biological processes.
Pharmacokinetic Properties of this compound
This compound is readily absorbed from the gastrointestinal tract following oral administration, with an onset of action typically observed within one to two hours[1]. It undergoes hepatic metabolism, and its metabolites are primarily excreted through the kidneys[1].
Quantitative Pharmacokinetic Data
Table 1: Summary of In Vivo Pharmacokinetic Parameters for this compound in Humans
| Parameter | Value | Species | Route of Administration | Source |
| Elimination Half-life (t½) | 24 - 40 hours | Human | Oral | Graham & Bolt, 1974 |
| Protein Binding | > 99% | Human | Not specified | DrugBank |
Bioavailability
While specific quantitative bioavailability data for this compound is not available, it is predicted to be well-absorbed after oral administration[1]. High protein binding of over 99% has also been reported, which can influence its distribution and availability to target tissues[2].
Experimental Protocols
Detailed experimental protocols from in vivo pharmacokinetic studies of this compound are scarce. However, methodologies for the analytical quantification of this compound in biological samples have been described, which are fundamental to any pharmacokinetic study.
Quantification of this compound in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
A method for the simultaneous determination of ten antihistamines, including this compound, in human plasma has been developed using pipette tip solid-phase extraction and GC-MS.
-
Sample Preparation:
-
0.1 mL of human plasma is mixed with 0.4 mL of distilled water and 25 µL of 1 M potassium phosphate buffer (pH 8.0).
-
The mixture is centrifuged.
-
The supernatant is extracted using a C18-bonded monolithic silica gel tip through 25 repeated aspirating/dispensing cycles.
-
The analytes are eluted from the C18 phase with methanol using five repeated aspirating/dispensing cycles.
-
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
DB-1MS column (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
-
Detection:
-
Mass spectrometer with selected ion monitoring (SIM) in the positive-ion electron impact mode.
-
-
Key Findings:
-
The method demonstrated good linearity with detection limits ranging from 0.02 to 5.0 ng/0.1 mL of plasma.
-
Recoveries of the antihistamines from spiked plasma were between 73.8% and 105%.
-
Visualizations
Experimental Workflow for this compound Quantification in Plasma
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples as described in the experimental protocol.
Caption: Experimental workflow for this compound quantification.
Conceptual Metabolic Pathway of this compound
The precise metabolic pathway of this compound, including the specific cytochrome P450 enzymes involved, has not been fully elucidated in the available literature. However, based on the metabolism of similar compounds, a conceptual pathway can be proposed. The primary metabolic routes for many antihistamines involve N-demethylation and hydroxylation.
Caption: Conceptual metabolic pathway for this compound.
Conclusion
This technical guide summarizes the currently available in vivo pharmacokinetic data for this compound. While it is known to be well-absorbed with a long elimination half-life, a significant gap exists in the literature regarding specific quantitative parameters such as Cmax, Tmax, and AUC. The provided experimental protocol for its quantification in plasma offers a foundation for future pharmacokinetic studies. Further research is warranted to fully characterize the pharmacokinetic profile of this compound, which would be invaluable for optimizing its clinical use and for the development of novel formulations.
References
An In-depth Technical Guide to the Historical Development and Discovery of Diphenylpyraline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline is a first-generation antihistamine that emerged in the mid-20th century as a therapeutic agent for allergic conditions. This technical guide provides a comprehensive overview of the historical development, discovery, and core pharmacological characteristics of this compound. It details the initial synthesis as outlined in the seminal patent, its mechanism of action as a histamine H1 receptor antagonist, and its secondary pharmacological properties, including its anticholinergic effects and its later-identified role as a dopamine reuptake inhibitor. This document consolidates key quantitative data, outlines classical experimental protocols for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals.
Historical Development and Discovery
The discovery of this compound is rooted in the broader quest for effective antihistamines that characterized pharmaceutical research in the 1940s. Following the identification of the first generation of antihistaminic compounds, researchers sought to develop novel molecules with improved therapeutic profiles.
This compound, chemically known as 4-(diphenylmethoxy)-1-methylpiperidine, was first described in a United States patent filed in 1949 by L.H. Knox and R. Kapp, assigned to the Nopco Chemical Company.[1] This patent laid the foundational groundwork for its synthesis and initial characterization. The Nopco Chemical Company, originally the National Oil Products Company, was a diversified chemical manufacturer that expanded into pharmaceuticals, contributing to the burgeoning field of medicinal chemistry in the post-war era.[2]
Early clinical investigations in the 1950s focused on this compound's efficacy in treating allergic conditions such as hay fever and urticaria. These studies established its utility as a potent antihistaminic agent, leading to its marketing in Europe for the treatment of allergies under various trade names, including Allergen, Hispril, and Lergobine.[1][3] Like many first-generation antihistamines, its clinical use was accompanied by observations of sedative and anticholinergic side effects. Later research would uncover an additional pharmacological property of this compound as a dopamine reuptake inhibitor, leading to investigations into its potential for treating Parkinsonism and other central nervous system disorders.[1]
Synthesis
The seminal synthesis of this compound, as detailed in U.S. Patent 2,479,843, involves the etherification of 1-methyl-4-hydroxypiperidine with benzhydryl bromide. An alternative and commonly cited laboratory-scale synthesis involves the reaction of benzhydrol with 1-methyl-4-piperidinol.
Experimental Protocol: Synthesis of 4-(diphenylmethoxy)-1-methylpiperidine
Materials:
-
Benzhydrol (Diphenylmethanol)
-
1-methyl-4-piperidinol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Sodium hydroxide (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Dean-Stark apparatus
Procedure:
-
A mixture of benzhydrol (1 molar equivalent), 1-methyl-4-piperidinol (1 molar equivalent), and a catalytic amount of p-toluenesulfonic acid monohydrate is refluxed in toluene using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 4-(diphenylmethoxy)-1-methylpiperidine (this compound).
Pharmacological Profile
This compound's pharmacological activity is primarily characterized by its potent antagonism of the histamine H1 receptor. Additionally, it exhibits significant anticholinergic properties and functions as a dopamine reuptake inhibitor.
Antihistaminic Activity
This compound is a competitive antagonist of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as increased vascular permeability, vasodilation, and smooth muscle contraction, thereby alleviating the symptoms of allergic reactions.
Anticholinergic Activity
As a first-generation antihistamine, this compound also displays notable anticholinergic (antimuscarinic) activity. This is attributed to its structural similarity to muscarinic receptor antagonists. This activity contributes to some of its therapeutic effects, such as the drying of mucous membranes, but also to side effects like dry mouth, blurred vision, and urinary retention.
Dopamine Reuptake Inhibition
Subsequent research revealed that this compound is a potent inhibitor of the dopamine transporter (DAT). This action leads to an increase in the extracellular concentration of dopamine in the synapse. This mechanism is distinct from its antihistaminic properties and is responsible for its psychostimulant effects and its potential therapeutic application in conditions characterized by dopamine deficiency.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's pharmacological activity.
Table 1: Receptor Binding and Functional Antagonism
| Parameter | Receptor/Transporter | Value | Species | Assay Method |
| Ki | Histamine H1 Receptor | Data not available in searched literature | - | Radioligand Binding Assay |
| pA2 | Muscarinic Receptors | Data not available in searched literature | - | Guinea Pig Ileum Assay |
| Dopamine Uptake Inhibition | Dopamine Transporter | 20-fold increase in apparent Km | Mouse | Voltammetry in nucleus accumbens slices |
Table 2: In Vivo Pharmacological Effects
| Effect | Dose | Species | Observation |
| Dopamine Levels | 5 mg/kg, i.p. | Mouse | ~200% increase in extracellular dopamine in nucleus accumbens |
| Locomotor Activity | 5 and 10 mg/kg | Mouse | Significant increase in locomotor activity |
Table 3: Human Pharmacokinetic Parameters
| Parameter | Value |
| Elimination Half-life | 24–40 hours |
| Bioavailability | Data not available in searched literature |
| Volume of Distribution | Data not available in searched literature |
| Clearance | Data not available in searched literature |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the histamine H1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-Mepyramine.
-
Non-specific binding control: Mianserin or a high concentration of unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
A fixed concentration of [3H]-Mepyramine (typically at its Kd value) is incubated with the H1 receptor-containing cell membranes.
-
A range of concentrations of unlabeled this compound is added to compete for binding with the radioligand.
-
A set of tubes containing the radioligand and membranes with a high concentration of a non-specific competitor is included to determine non-specific binding.
-
The incubation is carried out at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Antihistaminic and Anticholinergic Activity (Guinea Pig Ileum Assay)
Objective: To determine the functional antagonist potency (pA2) of this compound at histamine H1 and muscarinic receptors.
Materials:
-
Isolated guinea pig ileum tissue.
-
Tyrode's solution (physiological salt solution).
-
Agonists: Histamine (for H1 receptor) and Acetylcholine or Carbachol (for muscarinic receptors).
-
Organ bath with a transducer to measure muscle contraction.
Procedure:
-
A segment of guinea pig ileum is suspended in an organ bath containing aerated Tyrode's solution at 37°C.
-
A cumulative concentration-response curve for the agonist (histamine or acetylcholine) is established to determine the EC50.
-
The tissue is washed and allowed to return to baseline.
-
The tissue is then incubated with a fixed concentration of this compound for a predetermined time.
-
A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.
-
Steps 3-5 are repeated with increasing concentrations of this compound.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value.
Dopamine Transporter Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.
Materials:
-
Synaptosomal membranes prepared from a dopamine-rich brain region (e.g., striatum).
-
Radioligand: [3H]-WIN 35,428 or a similar DAT-selective radioligand.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
The procedure is analogous to the H1 receptor binding assay, with DAT-containing membranes and a DAT-selective radioligand.
-
A fixed concentration of [3H]-WIN 35,428 is incubated with the synaptosomal membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a DAT inhibitor.
-
Following incubation, bound and free radioligand are separated by filtration.
-
Radioactivity is quantified by liquid scintillation counting.
-
The IC50 and subsequently the Ki value for this compound at the dopamine transporter are calculated.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins.
Caption: Histamine H1 Receptor Signaling Pathway and its Antagonism by this compound.
Experimental Workflow for pA2 Determination
The following diagram illustrates the logical workflow for determining the pA2 value of an antagonist like this compound.
References
Diphenylpyraline and its Anticholinergic Side Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline is a first-generation H1-antihistamine that has been utilized for the management of allergic conditions.[1] Beyond its primary antihistaminergic activity, this compound exhibits significant anticholinergic properties, contributing to both its therapeutic effects and a distinct profile of adverse events.[2][3] This technical guide provides an in-depth analysis of the anticholinergic facets of this compound, including its molecular interactions, the resultant physiological effects, and the experimental methodologies used for its characterization. Quantitative data on receptor affinity are presented, alongside detailed protocols for in vitro assessment. Furthermore, key signaling pathways implicated in its anticholinergic action are visualized to facilitate a deeper understanding of its mechanism of action at the cellular level. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antihistaminic and anticholinergic compounds.
Introduction
This compound is a piperidine derivative that functions as an antagonist at the histamine H1 receptor.[3] Its clinical application lies in the symptomatic relief of allergic rhinitis, hay fever, and urticaria.[4] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation. A prominent feature of this compound and other first-generation antihistamines is their activity at muscarinic acetylcholine receptors, which underlies their anticholinergic side effects. These effects, which can range from dry mouth and blurred vision to more severe cognitive and urinary complications, are a critical consideration in the clinical use of this drug class. Understanding the quantitative and mechanistic basis of these anticholinergic effects is paramount for risk-benefit assessment and the development of newer agents with improved selectivity.
Quantitative Data: Receptor Binding Affinity
The anticholinergic activity of this compound is a direct consequence of its affinity for muscarinic acetylcholine receptors. The binding affinity of a compound for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Tissue Source | Reference |
| This compound | Muscarinic Acetylcholine | 5.0 - 38 | Bovine Cerebral Cortex |
Table 1: Muscarinic Receptor Binding Affinity of this compound. This table summarizes the reported in vitro binding affinity of this compound for muscarinic acetylcholine receptors.
Anticholinergic Side Effects
Commonly Reported Anticholinergic Side Effects:
-
Dry Mouth (Xerostomia): Inhibition of acetylcholine-mediated stimulation of salivary glands.
-
Sedation and Drowsiness: Central nervous system effects due to the blockade of muscarinic receptors in the brain.
-
Blurred Vision: Interference with accommodation and pupillary constriction in the eye.
-
Urinary Retention: Relaxation of the detrusor muscle and contraction of the urethral sphincter in the bladder.
-
Constipation: Decreased motility of the gastrointestinal smooth muscle.
-
Tachycardia: Blockade of vagal nerve input to the heart.
-
Cognitive Impairment and Confusion: Particularly in the elderly, due to central anticholinergic effects.
The cumulative effect of taking multiple medications with anticholinergic properties, known as the anticholinergic burden, can increase the risk of adverse outcomes, especially in older adults.
Experimental Protocols
The characterization of the anticholinergic properties of a compound like this compound relies on a combination of in vitro binding and functional assays.
Radioligand Receptor Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Tissue Preparation: Homogenates of a tissue rich in muscarinic receptors (e.g., bovine cerebral cortex, rat bladder).
-
Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Functional Assay
This assay measures the functional consequence of receptor blockade, such as the inhibition of smooth muscle contraction.
Objective: To determine the functional antagonist potency (pA2 value) of this compound on muscarinic receptor-mediated smooth muscle contraction.
Materials:
-
Isolated Tissue: A strip of smooth muscle tissue that contracts in response to muscarinic agonists (e.g., guinea pig ileum, rat bladder).
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Muscarinic Agonist: e.g., Acetylcholine, Carbachol.
-
Test Compound: this compound hydrochloride.
-
Isolated Organ Bath System: Comprising a tissue chamber, a force-displacement transducer, an amplifier, and a data acquisition system.
Procedure:
-
Tissue Preparation and Mounting: Dissect the tissue and mount it in the organ bath chamber containing PSS.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing with fresh PSS.
-
Agonist Concentration-Response Curve (Control): Cumulatively add increasing concentrations of the muscarinic agonist to the bath and record the contractile response until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with PSS to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of antagonist): Repeat the cumulative addition of the agonist and record the contractile response.
-
Repeat: Repeat steps 4-6 with increasing concentrations of this compound.
-
Data Analysis (Schild Regression): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
Signaling Pathways and Visualizations
The anticholinergic effects of this compound are mediated by its interference with acetylcholine (ACh) signaling pathways. These pathways are crucial for numerous physiological functions in both the central and peripheral nervous systems.
General Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs). Upon binding of acetylcholine, the receptor undergoes a conformational change, activating an associated G-protein. This initiates a cascade of intracellular events. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channels.
Figure 1: General Muscarinic Receptor Signaling Pathway. This diagram illustrates the activation of muscarinic receptors by acetylcholine and the subsequent downstream signaling cascades. This compound acts as a competitive antagonist, blocking the binding of acetylcholine to the receptor.
Anticholinergic Effect on Salivary Glands
The blockade of M3 muscarinic receptors in salivary glands by this compound inhibits the production of saliva, leading to dry mouth.
Figure 2: Acetylcholine Signaling in Salivary Glands. This diagram shows how acetylcholine stimulates saliva secretion via the M3 muscarinic receptor and how this compound inhibits this process.
Anticholinergic Effect on the Urinary Bladder
In the urinary bladder, this compound's antagonism at M3 receptors on the detrusor muscle leads to its relaxation, which can cause urinary retention.
Figure 3: Acetylcholine Signaling in Bladder Smooth Muscle. This diagram illustrates the mechanism of acetylcholine-induced bladder contraction and how this compound can lead to urinary retention.
Experimental Workflow for Assessing Anticholinergic Activity
Figure 4: Experimental Workflow. This diagram outlines the key experimental steps to characterize the anticholinergic activity of a compound like this compound.
Conclusion
This compound, while an effective H1-antihistamine, possesses significant anticholinergic activity that is responsible for a well-defined set of side effects. Its affinity for muscarinic acetylcholine receptors has been quantified, providing a molecular basis for these effects. The experimental protocols detailed in this guide, including radioligand binding assays and isolated organ bath studies, represent the standard methodologies for characterizing such anticholinergic properties. The provided signaling pathway diagrams offer a visual representation of the mechanisms underlying the physiological consequences of muscarinic receptor blockade in various tissues. For drug development professionals, a thorough understanding of these anticholinergic liabilities is crucial for the design of safer and more selective antihistamines. Future research should aim to conduct comprehensive clinical studies to quantify the incidence of specific anticholinergic adverse events associated with this compound, which will further inform its clinical use and the development of future therapeutics.
References
Therapeutic Applications of Diphenylpyraline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline is a first-generation antihistamine of the diphenylpiperidine class with established therapeutic efficacy in the management of allergic conditions.[1] Beyond its primary indication as a histamine H1 receptor antagonist, this compound exhibits notable anticholinergic and dopamine reuptake inhibitory properties, suggesting a broader pharmacological profile and potential for therapeutic diversification.[1][2] This technical guide provides an in-depth overview of the known therapeutic applications of this compound, its multifaceted mechanism of action, and detailed experimental protocols relevant to its study and development. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its pharmacological and therapeutic characteristics.
Introduction
This compound has been utilized in clinical practice for the symptomatic relief of various allergic disorders, including allergic rhinitis, hay fever, and urticaria.[3][4] As a first-generation antihistamine, it effectively competes with histamine for H1 receptor binding, thereby mitigating the classic symptoms of allergic reactions such as pruritus and urticaria. Its therapeutic utility is further augmented by anticholinergic effects, contributing to a drying effect on the nasal mucosa beneficial in conditions like allergic rhinitis. More recent investigations have unveiled its capacity to inhibit dopamine reuptake, a mechanism that imparts psychostimulant properties and suggests potential applications in other neurological domains, including Parkinsonism. This document aims to consolidate the current scientific knowledge on this compound, offering a technical resource for researchers and drug development professionals.
Therapeutic Indications
The primary therapeutic applications of this compound are centered on its antihistaminic properties.
-
Allergic Rhinitis and Hay Fever: this compound is indicated for the symptomatic relief of seasonal and perennial allergic rhinitis, commonly known as hay fever. It alleviates symptoms such as sneezing, rhinorrhea, and nasal pruritus.
-
Urticaria and Pruritic Skin Disorders: It is also used in the management of allergic skin conditions, including chronic idiopathic urticaria, to control itching and the presentation of wheals.
Mechanism of Action
This compound's therapeutic effects are mediated through multiple pharmacological actions:
-
Histamine H1 Receptor Antagonism: Its principal mechanism involves competitive antagonism of histamine H1 receptors on effector cells. This action prevents the downstream signaling cascade initiated by histamine binding, thereby reducing allergic and inflammatory responses.
-
Anticholinergic Activity: this compound also exhibits cholinergic antagonist properties, which contribute to its clinical effects, such as reducing nasal secretions.
-
Dopamine Reuptake Inhibition: this compound has been shown to act as a competitive dopamine transporter (DAT) inhibitor, leading to increased extracellular dopamine levels in the nucleus accumbens. This action is associated with psychostimulant effects, including increased locomotor activity.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacological properties and effects of this compound.
| Parameter | Value | Species | Reference(s) |
| Pharmacokinetics | |||
| Onset of Action (oral) | 15-30 minutes | Human | |
| Peak Effects (oral) | 1-2 hours | Human | |
| Duration of Action | Up to 6 hours | Human | |
| Elimination Half-life | 24–40 hours | Human | |
| Dopamine Transporter Inhibition | |||
| Dopamine Uptake Inhibition (IC₅₀) | Not explicitly stated, but 10 µM markedly inhibits uptake | Mouse | |
| Increase in apparent Kₘ for Dopamine Uptake | 20-fold | Mouse | |
| Elevation of Extracellular Dopamine (5 mg/kg, i.p.) | Approximately 200% | Mouse | |
| Locomotor Activity | |||
| Induction of Locomotor Activity | Yes, at 5 and 10 mg/kg (i.p.) | Mouse |
| Indication | Dosage Regimen | Reference(s) |
| Allergic Conditions | Adults: Up to 6 mg daily in 3-4 divided doses. | |
| Allergic Conditions | Adults: 10 to 20 mg taken two to four times daily. |
Signaling Pathways
Histamine H1 Receptor Signaling
This compound, as an H1 receptor antagonist, blocks the initiation of the Gq/11 signaling cascade. Upon binding of histamine to the H1 receptor, the Gq alpha subunit activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses characteristic of an allergic reaction.
Dopamine Transporter Inhibition Workflow
This compound competitively inhibits the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the general procedure for measuring extracellular dopamine levels in the nucleus accumbens of rodents following this compound administration.
Objective: To quantify changes in extracellular dopamine concentrations in the nucleus accumbens in response to this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 1-mm cuprophane membrane)
-
Guide cannulae
-
Surgical instruments
-
Anesthesia (e.g., sodium pentobarbital)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride solution
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Freely moving animal housing system with infrared photobeams for locomotor activity monitoring
Procedure:
-
Surgical Implantation: Anesthetize the rodent and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least 4 days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Acclimation and Baseline Collection: Place the animal in a testing chamber equipped for locomotor activity monitoring. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 1 hour to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound hydrochloride (e.g., 5 mg/kg, intraperitoneally).
-
Post-Injection Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period (e.g., 2-3 hours) to monitor changes in dopamine concentration.
-
Locomotor Activity Monitoring: Simultaneously record locomotor activity throughout the experiment.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Data Analysis: Express dopamine concentrations as a percentage of the mean baseline values. Correlate changes in dopamine levels with locomotor activity data.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Uptake
This protocol outlines the ex vivo measurement of dopamine uptake inhibition by this compound in mouse brain slices.
Objective: To assess the effect of this compound on the kinetics of dopamine uptake.
Materials:
-
Vibratome
-
Carbon-fiber microelectrodes
-
Stimulating electrode
-
FSCV recording system and software
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂
-
This compound hydrochloride solution
-
Dopamine standard solution for calibration
Procedure:
-
Brain Slice Preparation: Anesthetize a mouse and rapidly dissect the brain. Prepare coronal brain slices (e.g., 300 µm thick) containing the nucleus accumbens using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Electrode Placement: Transfer a slice to the recording chamber perfused with oxygenated aCSF. Position a carbon-fiber microelectrode and a stimulating electrode in the nucleus accumbens.
-
Baseline Dopamine Release: Apply a voltage ramp to the carbon-fiber electrode (e.g., -0.4 V to +1.2 V and back, at 400 V/s, 10 Hz). Evoke dopamine release by applying a single electrical pulse through the stimulating electrode. Record the resulting dopamine oxidation current.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing this compound (e.g., 10 µM).
-
Post-Drug Measurement: Continue to evoke and record dopamine release at regular intervals to determine the effect of this compound on dopamine uptake kinetics.
-
Electrode Calibration: At the end of the experiment, calibrate the carbon-fiber electrode with a known concentration of dopamine to convert the measured current to dopamine concentration.
-
Data Analysis: Analyze the changes in the decay rate of the dopamine signal to determine the effect on uptake. Calculate the apparent Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of dopamine uptake.
Clinical Trial Protocol for Chronic Idiopathic Urticaria
This is a generalized protocol for a double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound in treating chronic idiopathic urticaria.
Objective: To assess the efficacy and safety of this compound in reducing the symptoms of chronic idiopathic urticaria.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adults (18-65 years) with a diagnosis of chronic idiopathic urticaria for at least 6 weeks, with symptoms (wheals and pruritus) of moderate to severe intensity on most days of the week.
-
Exclusion Criteria: Identifiable cause for urticaria, significant comorbidities, pregnancy or lactation, use of other medications that may interfere with the study results.
Intervention:
-
Treatment Group: Oral this compound hydrochloride (e.g., 5 mg three times daily).
-
Control Group: Matching placebo administered on the same schedule.
Study Duration: 4 to 6 weeks of treatment with a follow-up period.
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7). The UAS7 is the sum of the daily scores for the number of wheals and the intensity of pruritus over 7 consecutive days.
-
Secondary Endpoints: Daily mean pruritus score, daily mean number of wheals score, patient and investigator global assessments of efficacy, and quality of life questionnaires.
Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical laboratory tests.
Statistical Analysis: Comparison of the change in UAS7 from baseline between the this compound and placebo groups using appropriate statistical tests (e.g., ANCOVA).
Conclusion
This compound is a versatile therapeutic agent with a well-established role in the management of allergic conditions, primarily through its potent H1 receptor antagonism. Its additional anticholinergic and dopamine reuptake inhibitory properties broaden its pharmacological profile and suggest further therapeutic potential. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound, facilitating further exploration of its therapeutic utility and underlying mechanisms of action.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A double-blind, placebo-controlled trial of fexofenadine HCl in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenylpyraline Analogs and Their Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline, a first-generation antihistamine, has garnered significant interest beyond its anti-allergic properties due to its dual activity as a histamine H1 receptor antagonist and a dopamine transporter (DAT) inhibitor. This unique pharmacological profile has prompted investigations into its analogs for potential therapeutic applications, including the treatment of cocaine addiction. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structure-activity relationships (SAR) of this compound and its analogs. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of their mechanism of action.
Introduction
This compound, chemically known as 4-(diphenylmethoxy)-1-methylpiperidine, is a well-established first-generation antihistamine used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Like other first-generation antihistamines, it possesses anticholinergic properties which contribute to its side-effect profile, including sedation.[2] More recently, this compound has been identified as a potent dopamine transporter (DAT) inhibitor, exhibiting psychostimulant effects comparable to cocaine, but notably without the same rewarding properties.[3][4] This dual pharmacology has positioned this compound and its analogs as intriguing scaffolds for the development of novel therapeutics, particularly as potential agonist replacement therapies for cocaine dependence.
This guide delves into the chemical architecture of this compound analogs, exploring how modifications to the diphenylmethyl moiety, the piperidine ring, and the N-methyl group influence their affinity and activity at the H1 receptor and the dopamine transporter.
Chemical Properties and Synthesis
The core structure of this compound consists of a diphenylmethoxy group attached to a 1-methylpiperidine ring at the 4-position. Analogs have been synthesized by modifying various parts of this scaffold, including substitutions on the phenyl rings, alterations to the piperidine ring, and variations of the N-alkyl substituent.
Core Structure
-
Diphenylmethoxy moiety: The two phenyl rings are crucial for activity. Their relative orientation and substitution patterns significantly impact receptor binding.
-
Piperidine ring: This saturated heterocycle serves as a scaffold and its conformation can influence ligand-receptor interactions.
-
N-methyl group: The tertiary amine is a common feature in many antihistamines and is important for binding.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs generally involves the O-alkylation of a suitably substituted piperidin-4-ol with a diphenylmethyl halide or a related derivative.
A common synthetic route to the key intermediate, 4-(diphenylmethoxy)piperidine, involves the reaction of diphenylmethanol with 4-hydroxypiperidine hydrochloride in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reduced pressure and elevated temperature. The resulting free base can then be N-alkylated to yield this compound and its N-substituted analogs.
Analogs with substitutions on the phenyl rings can be prepared by using appropriately substituted diphenylmethanols as starting materials. Modifications to the piperidine ring, such as the introduction of substituents at the 2-position, have also been explored.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on their structural features. Understanding the SAR is crucial for the rational design of new compounds with desired pharmacological profiles.
Histamine H1 Receptor Antagonism
The general SAR for H1 receptor antagonists provides a framework for understanding the activity of this compound and its analogs. Key features include:
-
Diaryl substitution: Essential for significant H1 affinity.
-
Linker atom: In this compound, this is an oxygen atom, classifying it as an amino alkyl ether derivative.
-
Alkyl chain: The piperidine ring acts as a constrained alkyl chain.
-
Terminal tertiary amine: The N-methyl group contributes to high affinity.
Studies on N-alkylcarboxylic acid derivatives of 4-(diphenylmethoxy)piperidine have shown that these modifications can lead to potent, non-sedating antiallergic agents. For instance, the introduction of a propionic acid group at the nitrogen atom resulted in compounds with significantly stronger inhibitory effects on compound 48/80-induced lethality in rats compared to the N-methyl parent compound. Furthermore, the introduction of a methyl group at the para-position of one of the phenyl rings was found to reduce central nervous system side effects without diminishing antiallergic activity.
Dopamine Transporter Inhibition
The diphenylmethane moiety is a common feature in many DAT inhibitors. The activity of this compound at the DAT is attributed to its structural similarity to other benztropine analogs known to bind to the transporter.
Quantitative data on the DAT inhibitory activity of a wide range of this compound analogs is limited in the public domain. However, studies on this compound itself have shown that it acts as a competitive inhibitor of dopamine uptake.
Quantitative Data
The following tables summarize the available quantitative data for this compound and a selection of its analogs. Due to the limited availability of comprehensive SAR studies with quantitative data for a series of this compound analogs at both H1 and DAT, the data presented here is compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 1: Histamine H1 Receptor Binding Affinities of this compound and Analogs
| Compound | Modification | Receptor | Radioligand | Kᵢ (nM) | Source |
| This compound | - | Guinea Pig Cerebellar Membranes | [³H]mepyramine | - | |
| (+)-3-[4-[(4-Methylphenyl)phenylmethoxy]piperidino]propionic acid | p-methyl on one phenyl ring, N-propionic acid | - | - | ED₅₀ = 0.17 mg/kg (in vivo) |
Table 2: Dopamine Transporter Inhibition by this compound
| Compound | Assay | Kₘ (μM) | Vₘₐₓ | IC₅₀ (nM) | Source |
| This compound | [³H]Dopamine uptake in mouse nucleus accumbens slices | 20-fold increase | Unchanged | - |
Experimental Protocols
Synthesis of 4-(diphenylmethoxy)-1-methylpiperidine (this compound)
This protocol is adapted from the synthesis of the intermediate 4-(diphenylmethoxy)piperidine.
-
Synthesis of 4-(diphenylmethoxy)piperidine hydrochloride: A mixture of diphenylmethanol, 4-hydroxypiperidine hydrochloride, and p-toluenesulfonic acid monohydrate is heated to 160°C under reduced pressure (0.2 mm Hg) for 3 hours with stirring. The mixture is then cooled, dissolved in ethanol, and cooled further to 10°C to precipitate the product. The solid is collected by filtration, washed with isopropanol, and dried.
-
Formation of the free base: The hydrochloride salt is suspended in water and treated with aqueous ammonia to generate the free base, which is then extracted with diethyl ether. The organic extract is dried and concentrated to yield 4-(diphenylmethoxy)piperidine.
-
N-methylation: The free base is dissolved in a suitable solvent and treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield this compound. The product can be purified by crystallization or chromatography.
Histamine H1 Receptor Radioligand Binding Assay
This protocol is based on standard methods for H1 receptor binding assays.
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum or HEK293 cells transfected with the human H1 receptor) are prepared by homogenization in a cold buffer and subsequent centrifugation to isolate the membrane fraction.
-
Assay Components:
-
Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).
-
Test Compound: this compound or its analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., mianserin) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Incubation: The membrane preparation, radioligand, and test compound are incubated together to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Dopamine Transporter Inhibition Assay using Synaptosomes
This protocol is based on established methods for measuring dopamine uptake in synaptosomes.
-
Synaptosome Preparation: Brain tissue (e.g., striatum) is homogenized in a suitable buffer. The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.
-
Assay Components:
-
Radiolabeled Substrate: [³H]-Dopamine.
-
Test Compound: this compound or its analogs at various concentrations.
-
Uptake Buffer: A physiological salt solution containing glucose and saturated with 95% O₂/5% CO₂.
-
-
Uptake Assay: Synaptosomes are pre-incubated with the test compound before the addition of [³H]-dopamine. The uptake reaction is allowed to proceed for a short period at 37°C.
-
Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]-dopamine.
-
Quantification: The amount of radioactivity trapped inside the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of dopamine uptake by the test compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
Histamine H1 Receptor Signaling
This compound acts as an inverse agonist at the H1 receptor, blocking the constitutive activity of the receptor and antagonizing the effects of histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction and increased vascular permeability. This compound, by blocking the H1 receptor, prevents these downstream effects.
Dopamine Transporter Regulation
This compound competitively inhibits the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This inhibition leads to an increase in the extracellular concentration of dopamine. The regulation of DAT is a complex process involving several protein kinases.
Dopamine Transporter Regulation
Protein kinase C (PKC) and ERK are key regulators of DAT function. Additionally, the trace amine-associated receptor 1 (TAAR1), when activated, can lead to the phosphorylation of DAT via protein kinase A (PKA) and PKC, which can result in the internalization of the transporter, thereby reducing dopamine uptake. By directly blocking the transporter, this compound provides a more direct mechanism for increasing synaptic dopamine levels.
Conclusion
This compound and its analogs represent a versatile chemical scaffold with a rich pharmacology. Their dual activity as H1 receptor antagonists and dopamine transporter inhibitors makes them valuable tools for research and potential starting points for the development of new therapeutics. The exploration of SAR has revealed that modifications to the core structure can modulate the balance between these two activities and influence the side-effect profile. Further investigation into the quantitative SAR of a broader range of this compound analogs is warranted to fully elucidate the structural requirements for optimal activity at both targets and to guide the design of next-generation compounds with improved therapeutic indices. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
In vitro studies on Diphenylpyraline's receptor binding affinity
An In-depth Technical Guide on the In Vitro Receptor Binding Affinity of Diphenylpyraline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro receptor binding profile of this compound, a first-generation antihistamine. The document summarizes quantitative binding affinity data, details experimental protocols from key studies, and visualizes relevant pathways and workflows to support research and drug development efforts.
Quantitative Receptor Binding Data
This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. The following table summarizes the available quantitative data on its binding affinity for various receptors.
| Receptor/Transporter | Ligand/Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Source Publication |
| Histamine H₁ | [³H]mepyramine Binding | 24 | - | Kubo et al., 1987[1] |
| Muscarinic (M₁, M₂, M₃, M₄) | [³H]quinuclidinyl benzilate Binding | 20 | - | Kubo et al., 1987[1] |
| Dopamine Transporter (DAT) | Competitive Inhibition | - | Not explicitly stated for this compound, but it is identified as a competitive inhibitor. An IC₅₀ of 22.1 ± 5.73 nM was reported for the analog 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine. | Lapa et al., 2005[2] |
| Norepinephrine Transporter (NET) | Data Not Available | - | - | |
| Serotonin Transporter (SERT) | Data Not Available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. This section outlines the experimental protocols used in the key studies that have characterized the receptor binding affinity of this compound.
Histamine H₁ and Muscarinic Receptor Binding Assay (Kubo et al., 1987)
This protocol describes a radioligand binding assay to determine the affinity of this compound for histamine H₁ and muscarinic receptors in the bovine cerebral cortex.[1]
2.1.1. Materials and Reagents
-
Tissue Preparation: Bovine cerebral cortex was homogenized in 10 volumes of ice-cold 0.32 M sucrose. The homogenate was centrifuged at 1,000 x g for 10 minutes. The resulting supernatant was then centrifuged at 100,000 x g for 60 minutes to pellet the crude membrane fraction. This pellet was resuspended in 50 mM Tris-HCl buffer (pH 7.4) and stored at -80°C until use.
-
Radioligands:
-
[³H]mepyramine (for H₁ receptor binding)
-
[³H]quinuclidinyl benzilate ([³H]QNB) (for muscarinic receptor binding)
-
-
Test Compound: this compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl buffer (pH 7.4)
-
Non-specific Binding Control:
-
1 µM triprolidine (for H₁ receptor binding)
-
1 µM atropine (for muscarinic receptor binding)
-
2.1.2. Assay Procedure
-
Incubation: The reaction mixture (total volume of 1 ml) contained the membrane preparation (approximately 0.2 mg protein), the respective radioligand ([³H]mepyramine or [³H]QNB), and various concentrations of this compound.
-
Equilibrium: The mixture was incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
Washing: The filters were washed three times with 5 ml of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation spectrometry.
2.1.3. Data Analysis
-
Specific binding was calculated by subtracting the non-specific binding (determined in the presence of the non-specific binding control) from the total binding.
-
The inhibitory constant (Kᵢ) for this compound was calculated from the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
-
Dopamine Transporter Inhibition Assay (Adapted from Lapa et al., 2005)
While the Lapa et al. (2005) study focused on analogs, it established this compound as a competitive inhibitor of the dopamine transporter.[2] The following is a generalized protocol for a [³H]dopamine uptake inhibition assay, a common method to determine the potency of DAT inhibitors.
2.2.1. Materials and Reagents
-
Cell Line: HEK-293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]Dopamine.
-
Test Compound: this compound.
-
Assay Buffer: Krebs-HEPES buffer (pH 7.4).
-
Non-specific Uptake Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR12909).
2.2.2. Assay Procedure
-
Cell Plating: HEK-hDAT cells are plated in 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The cells are washed with assay buffer and then pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: [³H]Dopamine is added to each well to initiate the uptake reaction.
-
Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
2.2.3. Data Analysis
-
Specific uptake is calculated by subtracting the non-specific uptake (determined in the presence of the non-specific uptake control) from the total uptake.
-
The IC₅₀ value for this compound is determined by plotting the percentage of inhibition of specific [³H]dopamine uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in receptor binding and downstream signaling can aid in understanding the mechanism of action of this compound.
Histamine H₁ Receptor Antagonism
This compound acts as a competitive antagonist at the histamine H₁ receptor. This prevents histamine from binding and initiating the Gq-coupled signaling cascade that leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Caption: this compound blocks histamine binding to the H₁ receptor.
Dopamine Transporter Inhibition
As a competitive inhibitor of the dopamine transporter (DAT), this compound blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Caption: this compound inhibits dopamine reuptake at the DAT.
Radioligand Binding Assay Workflow
The determination of receptor binding affinity for a test compound like this compound typically involves a competitive radioligand binding assay. The following diagram illustrates the general workflow of such an experiment.
References
Methodological & Application
Application Note: Quantification of Diphenylpyraline in Biological Matrices using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Diphenylpyraline in biological matrices such as plasma and urine. The described protocol is rapid, reliable, and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications. The method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision.
Introduction
This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist.[1] It is utilized for its antiallergic properties and has also been investigated for its potential in treating cocaine addiction.[1] Accurate and reliable quantification of this compound in biological fluids is crucial for pharmacokinetic profiling, dose-response studies, and ensuring therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2][3][4] This document provides a detailed protocol for the determination of this compound using a validated HPLC method.
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis of this compound are outlined below.
| Parameter | Specification |
| Column | Asahipak ODP-50 C18 (5 µm) |
| Mobile Phase | Not explicitly specified in the abstract, but a typical reversed-phase mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | Not explicitly specified. A typical flow rate for a standard bore column is 1.0 mL/min. |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
Reagents and Standards
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Pentane (analytical grade)
-
Isopropanol (analytical grade)
-
Water (HPLC grade)
-
Sodium hydroxide
-
All other chemicals and reagents should be of analytical grade.
Standard Solution Preparation
Stock solutions of this compound are prepared by dissolving an accurately weighed amount of the reference standard in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Sample Preparation (Plasma and Urine)
This method employs a liquid-liquid extraction procedure to isolate this compound from biological matrices.
-
To 1 mL of plasma or urine sample, add a suitable volume of internal standard (if used).
-
Alkalinize the sample by adding a small volume of sodium hydroxide solution.
-
Add 5 mL of extraction solvent (n-pentane:isopropanol, 50:1 v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with a known volume of methanol.
-
Inject a portion of the reconstituted sample into the HPLC system.
Results and Discussion
The described HPLC method provides a reliable means for the quantification of this compound. The validation of this analytical method ensures that the results are accurate, precise, and reproducible.
Method Validation Parameters
The following table summarizes the quantitative data for the validation of the HPLC method for this compound quantification.
| Validation Parameter | Result |
| Retention Time | 7.9 min |
| Linearity | Acceptable for plasma and urine standards after extraction |
| Range | 53 to 740 ng/mL |
| Accuracy (Recovery) | Plasma: 94.65%Urine: 92.29% |
| Precision | Acceptable for plasma and urine standards after extraction |
| Limit of Detection (LOD) | 15 ng/mL for both plasma and urine |
| Specificity | The method is specific for this compound in the presence of endogenous components in plasma and urine. |
Experimental Workflow
The following diagram illustrates the logical workflow of the this compound quantification process, from sample collection to final data analysis.
Caption: Workflow for this compound quantification.
Conclusion
The HPLC method described in this application note is a validated and reliable procedure for the quantification of this compound in biological fluids. The method is specific, with good recovery and a low limit of detection, making it suitable for a wide range of research and clinical applications. The detailed protocol and clear workflow provide a solid foundation for researchers and scientists to implement this method in their laboratories.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. High-Performance Liquid Chromatography–Diode Array Detection Combined with Chemometrics for Simultaneous Quantitative Analysis of Five Active Constituents in a Chinese Medicine Formula Wen-Qing-Yin | MDPI [mdpi.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Diphenylpyraline in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenylpyraline is a first-generation antihistamine that functions as a histamine H1 receptor antagonist. It is utilized for the symptomatic relief of allergic conditions such as hay fever, urticaria, and rhinitis. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the analysis of this compound in human plasma using a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The described methodology includes sample preparation, chromatographic conditions, and mass spectrometric detection, along with performance characteristics.
Principle
This method involves the extraction of this compound and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The extracts are then analyzed by a GC-MS system. The gas chromatograph separates this compound from endogenous plasma components, and the mass spectrometer provides selective detection and quantification.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (e.g., Diazepam-d5, Hydroxyzine-d4, or a structurally similar compound)[1]
-
n-Butyl chloride (AR grade or higher)[4]
-
1 M Potassium phosphate buffer (pH 8.0)[2]
-
Distilled water
-
Sodium carbonate (Na2CO3)
-
Sodium bicarbonate (NaHCO3)
-
Nitrogen gas (high purity)
-
-
Supplies and Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., MonoTip C18)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Micropipettes
-
Autosampler vials with inserts
-
Volumetric flasks and other standard laboratory glassware
-
Experimental Protocols
4.1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a separate stock solution for the internal standard in a similar manner.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from approximately 5.0 to 1000.0 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
4.2. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 0.1 mL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard. Mix thoroughly.
-
Dilution: Add 0.4 mL of distilled water and 25 µL of 1 M potassium phosphate buffer (pH 8.0).
-
Centrifugation: Centrifuge the mixture to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge. A method of repeated aspirating/dispensing cycles can be effective.
-
Washing: Wash the cartridge to remove interfering substances, typically with a weak organic solvent or water.
-
Elution: Elute this compound and the internal standard from the cartridge with methanol.
-
Evaporation and Reconstitution: The eluate can be directly injected into the GC-MS system. If concentration is needed, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent (e.g., methanol or ethyl acetate).
4.3. GC-MS Operating Conditions
-
Gas Chromatograph:
-
Column: DB-1MS, 30 m x 0.32 mm i.d., 0.25 µm film thickness, or a similar non-polar capillary column.
-
Injector: Splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Determine the characteristic ions for this compound and the internal standard by injecting a standard solution in full scan mode. Select a quantifier ion and at least one qualifier ion for each compound.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate.
-
Quantification: Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The method should be validated according to relevant guidelines (e.g., ICH Q2 (R1)). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | ≥ 0.990 | > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.02 - 1.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 5.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LOQ) | -7.6 to 7.0% |
| Precision (% RSD) | ≤ 15% (≤ 20% for LOQ) | < 12% |
| Recovery | Consistent, precise, and reproducible | 73.8 - 105% |
| Specificity | No significant interference at the retention times of the analyte and IS | Confirmed by analyzing blank plasma |
| Stability | Analyte should be stable under expected sample handling and storage conditions | To be determined |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in plasma.
Conclusion
The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The solid-phase extraction procedure is effective for sample clean-up and concentration. This protocol is suitable for use in research and clinical settings for pharmacokinetic and other studies requiring the measurement of this compound concentrations in biological matrices. Proper method validation should be performed to ensure the reliability of the results.
References
- 1. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 4. nyc.gov [nyc.gov]
Application Notes and Protocols: Synthesis and Evaluation of Diphenylpyraline Derivatives for Mycobacterium Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of diphenylpyraline derivatives as potential anti-mycobacterial agents. The protocols outlined below are intended to guide researchers in the development and screening of novel compounds targeting Mycobacterium tuberculosis.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of new anti-tubercular agents with novel mechanisms of action. This compound, a known H1-receptor antagonist, and its derivatives have shown promise as a scaffold for the development of potent antimycobacterial compounds. Notably, 2-substituted derivatives have demonstrated increased potency against M. tuberculosis H37Rv.[1] This document details the synthetic methodologies, experimental protocols for activity and cytotoxicity assessment, and potential mechanisms of action for this class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process commencing from dihydropyridine-2(1H)-thiones. The general synthetic strategy involves the formation of substituted piperidin-4-ol intermediates followed by O-alkylation to introduce the benzhydryl moiety. The most promising modifications have been identified as a 2-isopropyl derivative and a 1,2-diphenyl analogue.[2]
General Synthetic Workflow
The overall synthetic pathway can be visualized as a multi-step process, starting from the construction of the substituted piperidine ring, followed by the introduction of the characteristic diphenylmethoxy group.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 2-Substituted-1-methyl-4-(diphenylmethoxy)piperidine
Materials:
-
Substituted 1-methylpiperidin-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diphenylmethyl bromide
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
Step 1: Reduction of the Piperidone
-
To a solution of the substituted 1-methylpiperidin-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude substituted 1-methylpiperidin-4-ol, which can be used in the next step without further purification.
Step 2: O-Alkylation
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of the crude substituted 1-methylpiperidin-4-ol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of diphenylmethyl bromide (1.2 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Antimycobacterial Activity
The antimycobacterial activity of the synthesized this compound derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% aqueous Tween 80 solution
-
Positive control drug (e.g., Isoniazid)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microplate, add 100 µL of sterile deionized water to all outer-perimeter wells to minimize evaporation.
-
Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.
-
Add the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in supplemented 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, including drug-free control wells.
-
Seal the plates and incubate at 37 °C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of the synthesized compounds against a mammalian cell line to determine their selectivity index. The human embryonic kidney cell line HEK-293 is commonly used for this purpose.
Experimental Protocol: Cytotoxicity Assay against HEK-293 Cells
Materials:
-
HEK-293 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
DMSO
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Procedure:
-
Seed HEK-293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
If using MTT, add 20 µL of MTT solution to each well and incubate for another 4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
If using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Quantitative Data Summary
The following table summarizes the reported antimycobacterial activity and cytotoxicity of selected this compound derivatives.
| Compound | Substitution Pattern | MIC against M. tb H37Rv (µg/mL) | IC₅₀ against HEK-293 cells (µM) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | Unsubstituted | >32[1] | >50 | - |
| Derivative 1 | 2-isopropyl | 6.25[1] | >25 | >4 |
| Derivative 2 | 1,2-diphenyl | 6.25[1] | >25 | >4 |
Note: Specific IC₅₀ values for the most active derivatives were not explicitly found in the searched literature and are indicated as greater than the highest tested concentration. The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of a compound.
Potential Mechanism of Action and Signaling Pathways
While the exact antimycobacterial mechanism of action for this compound derivatives is not yet fully elucidated, it is hypothesized to be distinct from its H1-receptor antagonism in humans. Piperidine-containing compounds have been shown to target the mycobacterial cell wall, a complex and essential structure for the survival of M. tuberculosis. Potential mechanisms include the disruption of mycolic acid biosynthesis or transport. The mycolic acid layer is a critical component of the mycobacterial cell envelope, providing a permeability barrier against many antibiotics.
Caption: Potential targets in the mycolic acid pathway for this compound derivatives.
Further studies are required to identify the specific molecular targets and signaling pathways affected by these compounds in Mycobacterium tuberculosis. This could involve generating resistant mutants and performing whole-genome sequencing, or utilizing biochemical assays with purified mycobacterial enzymes.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anti-tubercular agents. The synthetic routes are accessible, and the compounds exhibit significant activity against M. tuberculosis. The protocols provided herein offer a framework for the synthesis, screening, and preliminary mechanistic evaluation of these compounds. Future work should focus on optimizing the lead compounds to improve their selectivity index and elucidating their precise mechanism of action to advance their development as potential clinical candidates.
References
Using Diphenylpyraline as a Tool Compound for Dopamine Transporter Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenylpyraline is a first-generation histamine H1 receptor antagonist that also exhibits significant activity as a dopamine transporter (DAT) inhibitor.[1][2][3] Its ability to competitively block dopamine reuptake leads to an increase in extracellular dopamine concentrations, resulting in psychostimulant effects.[1][4] This dual activity makes this compound a valuable tool compound for researchers investigating the role of the dopamine transporter in various neurological processes and its potential as a therapeutic target. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in DAT research.
Pharmacological Profile of this compound
This compound's primary mechanism of action in the central nervous system, relevant to dopamine transporter research, is the competitive inhibition of DAT. This inhibition of dopamine reuptake from the synaptic cleft leads to an accumulation of extracellular dopamine.
Data Presentation
| Parameter | Value/Observation | Species/System | Reference |
| DAT Inhibition Mechanism | Competitive | Mouse Nucleus Accumbens Slices | |
| Effect on Dopamine Uptake Kinetics | 20-fold increase in apparent Km of dopamine uptake with no change in Vmax (at 10 µM) | Mouse Nucleus Accumbens Slices | |
| Effect on Extracellular Dopamine | ~200% increase in the nucleus accumbens | Mouse (in vivo microdialysis) | |
| Behavioral Effect | Induction of locomotor activity | Mouse | |
| Comparative Potency | Effects on dopamine uptake and locomotor activity are comparable to cocaine | Mouse |
Signaling Pathways and Experimental Workflows
Dopamine Reuptake and Inhibition by this compound
The following diagram illustrates the basic mechanism of dopamine reuptake by the dopamine transporter (DAT) and its inhibition by this compound.
Caption: Dopamine reuptake by DAT and its inhibition by this compound.
Experimental Workflow for Dopamine Uptake Inhibition Assay
This diagram outlines the general workflow for an in vitro dopamine uptake inhibition assay using synaptosomes.
Caption: Workflow for a dopamine uptake inhibition assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Transporter
This protocol is to determine the binding affinity (Ki) of this compound for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing DAT (e.g., HEK293-DAT cells)
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand
-
This compound hydrochloride
-
Non-specific binding control: GBR 12909 or cocaine
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Thaw the DAT-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of non-specific competitor (e.g., 10 µM GBR 12909), 50 µL of radioligand, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10-10 to 10-5 M), 50 µL of radioligand, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter papers into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This protocol measures the potency of this compound to inhibit dopamine uptake into synaptosomes or DAT-expressing cells.
Materials:
-
Synaptosomes prepared from rodent striatum or DAT-expressing cells (e.g., CHO-DAT)
-
[³H]Dopamine
-
This compound hydrochloride
-
Uptake buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution
-
Wash buffer: Ice-cold uptake buffer
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Cell/Synaptosome Plating: Plate the DAT-expressing cells or synaptosomes in a 96-well plate.
-
Pre-incubation: Wash the cells/synaptosomes once with uptake buffer. Then, pre-incubate with varying concentrations of this compound (e.g., 10-10 to 10-5 M) or vehicle for 10-20 minutes at 37°C.
-
Initiate Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-50 nM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.
-
Terminate Uptake: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the amount of [³H]Dopamine taken up at each concentration of this compound.
-
Plot the percentage of inhibition of dopamine uptake as a function of the log concentration of this compound.
-
Use non-linear regression to calculate the IC50 value.
-
Protocol 3: In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of a freely moving rodent following the administration of this compound.
Materials:
-
Rodents (rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Guide cannula
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Dental cement
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC with electrochemical detection (HPLC-ECD) system for dopamine analysis
Procedure:
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Following standard surgical procedures, implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) in a refrigerated fraction collector.
-
-
Drug Administration:
-
After collecting 3-4 baseline samples, administer this compound (e.g., 5 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.
-
-
Data Analysis:
-
Calculate the mean baseline dopamine concentration.
-
Express the post-injection dopamine levels as a percentage of the baseline.
-
Plot the percentage change in dopamine concentration over time.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
-
Conclusion
This compound serves as a useful tool compound for studying the dopamine transporter due to its established inhibitory effects on dopamine reuptake. The protocols provided herein offer standardized methods for characterizing the interaction of this compound with DAT and for investigating its in vitro and in vivo consequences on the dopaminergic system. Researchers can adapt these protocols to explore the role of DAT in various physiological and pathological conditions.
References
- 1. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Diphenylpyraline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline is a first-generation antihistamine and anticholinergic agent that functions primarily as a histamine H1 receptor antagonist.[1][2][3][4][5] It is utilized in the treatment of allergic conditions such as rhinitis and urticaria. Beyond its antihistaminergic activity, this compound has been noted to possess anticholinergic properties and to act as a dopamine reuptake inhibitor. Understanding the cytotoxic potential of this compound is crucial for its therapeutic application and for the development of novel compounds with similar structures. This document provides detailed protocols for a panel of cell culture assays to comprehensively evaluate the cytotoxicity of this compound.
Mechanism of Action and Potential Cytotoxic Pathways
This compound competitively inhibits the binding of histamine to H1 receptors, thereby blocking downstream signaling cascades involved in allergic and inflammatory responses. One of the key pathways affected is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. By blocking the H1 receptor, this compound can mitigate NF-κB activation. While the primary mechanism is receptor antagonism, high concentrations or off-target effects of any compound can lead to cytotoxicity. Potential mechanisms of this compound-induced cytotoxicity could involve disruption of mitochondrial function, plasma membrane integrity, or induction of apoptosis. The following assays are designed to probe these key cellular events.
Data Presentation: Templates for Quantitative Analysis
Due to the limited availability of published cytotoxicity data for this compound, the following tables are provided as templates for recording experimentally determined values. Researchers should perform dose-response and time-course experiments to populate these tables for their specific cell lines of interest.
Table 1: IC50 Values of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 | ||
| e.g., HepG2 | Neutral Red Uptake | 24 | |
| Neutral Red Uptake | 48 | ||
| e.g., A549 | LDH Release | 24 | |
| LDH Release | 48 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V Positive) | Caspase-3/7 Activity (Fold Change vs. Control) |
| e.g., Jurkat | 10 | 24 | ||
| 50 | 24 | |||
| 100 | 24 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Experimental Protocols
A battery of assays is recommended to build a comprehensive cytotoxic profile of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Neutral Red Uptake Assay for Lysosomal Integrity
The Neutral Red Uptake (NRU) assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of healthy cells. This assay is based on the ability of viable cells to incorporate and bind the supravital dye.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well cell culture plates
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
Dye Incubation: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the neutral red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution to each well and incubate for 10-15 minutes with gentle shaking to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Apoptosis Assays
To determine if cytotoxicity is mediated by apoptosis, a programmed cell death process, further assays are necessary.
This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases. These assays often use a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: General workflow for cytotoxicity testing.
References
Application Notes and Protocols for Studying the Effects of Diphenylpyraline in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor and non-motor symptoms.[1][2] Animal models are crucial for understanding the pathophysiology of PD and for the preclinical evaluation of potential therapeutic agents.[3][4][5] The most widely used neurotoxin-based models involve the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA) to rodents, which recapitulate key pathological features of PD, including the degeneration of dopaminergic neurons and subsequent motor deficits.
Diphenylpyraline (DPP) is a first-generation antihistamine that also functions as a potent dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, DPP increases extracellular dopamine levels, which may offer therapeutic benefits in conditions characterized by dopamine deficiency, such as Parkinson's disease. While clinical reports have shown its potential in treating parkinsonism associated with cerebrotendinous xanthomatosis, comprehensive preclinical evaluation in standard PD models is essential to validate its efficacy and elucidate its mechanism of action.
These application notes provide detailed protocols for utilizing MPTP-lesioned mice and 6-OHDA-lesioned rats to investigate the neuroprotective and symptomatic effects of this compound.
Proposed Mechanism of Action of this compound in Parkinson's Disease
This compound is hypothesized to exert its therapeutic effects in Parkinson's disease primarily through the inhibition of the dopamine transporter (DAT). In the healthy brain, DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating the duration and magnitude of dopaminergic signaling. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a significant reduction in dopamine levels in the striatum. By blocking DAT, this compound is expected to increase the synaptic residence time of the remaining dopamine, thereby enhancing dopaminergic neurotransmission and alleviating motor symptoms.
Figure 1: Proposed mechanism of this compound at the dopaminergic synapse.
Animal Models
MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP model is one of the most extensively used models for PD research. MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized to its active toxic form, MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to mitochondrial dysfunction and cell death. This results in a significant loss of dopaminergic neurons in the substantia nigra and a reduction of dopamine levels in the striatum.
6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-OHDA rat model is another well-established model of PD. 6-OHDA is a neurotoxin that is also selectively taken up by catecholaminergic neurons. Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum leads to a progressive and near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain. This unilateral lesion results in characteristic asymmetrical motor behaviors that can be quantified.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for evaluating the effects of this compound in animal models of Parkinson's disease.
Figure 2: General experimental workflow.
Protocol 1: Evaluation of this compound in the MPTP Mouse Model
Objective: To assess the symptomatic and neuroprotective effects of this compound in MPTP-induced parkinsonian mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
This compound hydrochloride (DPP)
-
Saline solution (0.9% NaCl)
-
Behavioral testing apparatus (Open Field, Rotarod)
-
Materials for tissue processing and immunohistochemistry
Procedure:
-
Animal Handling and Acclimatization:
-
House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the start of the experiment.
-
Provide ad libitum access to food and water.
-
-
MPTP Administration:
-
Dissolve MPTP-HCl in sterile saline.
-
Administer MPTP at a dose of 20 mg/kg intraperitoneally (i.p.) four times at 2-hour intervals. This regimen is known to cause significant depletion of striatal dopamine.
-
The control group receives saline injections following the same schedule.
-
-
This compound Treatment:
-
Prepare DPP solutions in sterile saline.
-
For symptomatic studies, begin DPP treatment after the establishment of the parkinsonian phenotype (e.g., 7 days post-MPTP).
-
For neuroprotective studies, start DPP administration prior to or concurrently with MPTP injections.
-
Administer DPP (e.g., 5 or 10 mg/kg, i.p.) once daily for the duration of the study. The optimal dose should be determined in preliminary studies.
-
The vehicle control group receives saline injections.
-
-
Behavioral Testing:
-
Open Field Test:
-
This test assesses spontaneous locomotor activity and exploration.
-
Place each mouse in the center of an open field arena (e.g., 40x40 cm) and record its activity for a specified duration (e.g., 10-30 minutes).
-
Analyze the total distance traveled, velocity, and time spent in the center versus the periphery of the arena using an automated tracking system.
-
-
Rotarod Test:
-
This test evaluates motor coordination and balance.
-
Train the mice on the rotarod at a constant or accelerating speed for several days before MPTP administration to establish a baseline.
-
After treatment, test the mice on the accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes) and record the latency to fall.
-
-
-
Neurochemical and Histological Analysis:
-
Tissue Collection: At the end of the experiment, euthanize the mice and dissect the striatum and substantia nigra.
-
High-Performance Liquid Chromatography (HPLC): Homogenize the striatal tissue and use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse the brains with 4% paraformaldehyde (PFA).
-
Cryosection the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
-
-
Protocol 2: Evaluation of this compound in the 6-OHDA Rat Model
Objective: To assess the effects of this compound on motor asymmetry in unilaterally 6-OHDA-lesioned rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Desipramine and Pargyline
-
This compound hydrochloride (DPP)
-
Apomorphine or Amphetamine
-
Automated rotometer
-
Cylinder test apparatus
Procedure:
-
Animal Handling and Acclimatization:
-
Similar to the mouse protocol, ensure proper housing and acclimatization for at least one week.
-
-
6-OHDA Lesioning:
-
Pre-treat rats with desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor).
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB). The coordinates should be determined based on a rat brain atlas.
-
This procedure will induce a near-complete lesion of the nigrostriatal pathway on the injected side.
-
-
This compound Treatment:
-
Allow a recovery period of at least two weeks after surgery for the lesion to stabilize.
-
Administer DPP (dose to be determined) or vehicle daily via i.p. injection.
-
-
Behavioral Testing:
-
Drug-Induced Rotational Behavior:
-
This is a key test to assess the extent of the unilateral dopamine depletion and the effect of dopaminergic drugs.
-
Administer a dopamine receptor agonist like apomorphine, which will cause the rats to rotate contralateral to the lesion.
-
Alternatively, use a dopamine-releasing agent such as amphetamine, which will induce ipsilateral rotations.
-
Place the rat in a circular arena and record the number of full rotations over a set period (e.g., 60-90 minutes) using an automated system.
-
-
Cylinder Test:
-
This test assesses forelimb akinesia and spontaneous forelimb use.
-
Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left forepaw, right forepaw, or both simultaneously.
-
Rats with a unilateral lesion will show a preference for using the forelimb ipsilateral to the lesion.
-
-
-
Neurochemical and Histological Analysis:
-
Similar to the MPTP model, perform HPLC analysis of striatal dopamine levels and immunohistochemistry for TH-positive neurons in the substantia nigra to confirm the extent of the lesion and any neuroprotective effects of DPP.
-
Data Presentation
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Hypothetical Effects of this compound on Locomotor Activity in MPTP-Treated Mice (Open Field Test)
| Treatment Group | Total Distance Traveled (cm) | Velocity (cm/s) | Time in Center (%) |
| Saline + Vehicle | 5000 ± 450 | 8.3 ± 0.8 | 15 ± 2 |
| MPTP + Vehicle | 2500 ± 300 | 4.2 ± 0.5 | 8 ± 1.5 |
| MPTP + DPP (5 mg/kg) | 3500 ± 350 | 5.8 ± 0.6 | 11 ± 1.8 |
| MPTP + DPP (10 mg/kg) | 4200 ± 400 | 7.0 ± 0.7 | 13 ± 2 |
Table 2: Hypothetical Effects of this compound on Motor Coordination in MPTP-Treated Mice (Rotarod Test)
| Treatment Group | Latency to Fall (seconds) |
| Saline + Vehicle | 180 ± 20 |
| MPTP + Vehicle | 90 ± 15 |
| MPTP + DPP (5 mg/kg) | 120 ± 18 |
| MPTP + DPP (10 mg/kg) | 150 ± 22 |
Table 3: Hypothetical Effects of this compound on Rotational Behavior in 6-OHDA-Lesioned Rats
| Treatment Group | Net Contralateral Rotations / 60 min (Apomorphine-induced) |
| Sham + Vehicle | 5 ± 2 |
| 6-OHDA + Vehicle | 300 ± 50 |
| 6-OHDA + DPP (5 mg/kg) | 200 ± 40 |
| 6-OHDA + DPP (10 mg/kg) | 120 ± 30 |
Table 4: Hypothetical Neurochemical and Histological Outcomes
| Treatment Group | Striatal Dopamine (% of Control) | TH+ Neurons in SNpc (% of Control) |
| Saline + Vehicle | 100 ± 10 | 100 ± 8 |
| MPTP/6-OHDA + Vehicle | 30 ± 5 | 40 ± 7 |
| MPTP/6-OHDA + DPP (Neuroprotective regimen) | 55 ± 8 | 65 ± 9 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Parkinson's disease. By utilizing well-established neurotoxin-based animal models and a combination of behavioral, neurochemical, and histological assessments, researchers can systematically investigate the symptomatic and neuroprotective efficacy of this compound. The successful completion of these studies will provide critical data to support the further development of this compound for the treatment of Parkinson's disease.
References
- 1. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for the Dissolution of Diphenylpyraline Hydrochloride for In Vitro Experiments
Application Note & Protocol: AP-001
Introduction
Diphenylpyraline hydrochloride is a first-generation antihistamine that acts as a potent antagonist of the histamine H1 receptor.[1][2][3] It is widely used in research to study allergic reactions and other histamine-mediated processes in various in vitro models.[1][4] Additionally, this compound has been shown to inhibit dopamine uptake, making it a compound of interest in neuroscience research. Accurate and reproducible in vitro experimental results depend on the correct preparation of this compound hydrochloride solutions. This document provides a detailed protocol for the dissolution of this compound hydrochloride for use in a variety of in vitro experiments, including cell-based assays.
Physicochemical Properties & Solubility Data
This compound hydrochloride is the hydrochloride salt of this compound, a formulation that generally enhances solubility and stability. The compound is a white to off-white solid.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₄ClNO | |
| Molecular Weight | 317.85 g/mol | |
| Solubility in DMSO | ≥ 63 mg/mL (≥ 198.2 mM) | |
| 56 mg/mL (199.01 mM) | ||
| 55 mg/mL (173.04 mM) | ||
| Solubility in Water | Information not readily available; general hydrochloride salt protocols suggest starting with sterile water. | |
| Storage (Powder) | Store at -20°C for up to 3 years. | |
| Storage (Stock Sol.) | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized, or distilled water (for aqueous stock solutions)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile 0.22 µm syringe filters
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for in vitro assays.
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound hydrochloride = 317.85 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 317.85 g/mol = 0.0031785 g
-
Mass (mg) = 3.18 mg
-
-
-
Dissolution Procedure:
-
Aseptically weigh 3.18 mg of this compound hydrochloride powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization and Storage:
-
As the stock solution is prepared in DMSO under aseptic conditions, further sterilization is typically not required. However, if there are concerns about sterility, the solution can be filtered through a sterile 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Preparation of Working Solutions in Cell Culture Medium
-
Determine the final desired concentration of this compound hydrochloride for your experiment. For example, a study on dopamine uptake used a concentration of 10 µM.
-
Perform serial dilutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to your cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Use the intermediate dilution to prepare the final working concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate solution to 99 µL of medium in your culture plate well.
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always prepare fresh working solutions for each experiment.
-
Include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO as the drug-treated samples).
-
Signaling Pathway
This compound hydrochloride is an antagonist of the histamine H1 receptor (H1R), which is a G-protein coupled receptor (GPCR). The H1R is primarily coupled to the Gq alpha subunit (Gαq) of the heterotrimeric G-protein. Inhibition of this pathway by this compound hydrochloride blocks the downstream effects of histamine.
Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound HCl.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound hydrochloride for in vitro experiments.
Caption: Workflow for Preparing this compound HCl for In Vitro Experiments.
References
Application of Diphenylpyraline in Conditioned Place Preference Studies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline (DPP) is a first-generation histamine H1 receptor antagonist that also functions as a dopamine transporter (DAT) inhibitor. This dual mechanism of action presents a unique pharmacological profile, making it a compound of interest in neuropharmacology and addiction research. Conditioned Place Preference (CPP) is a standard preclinical behavioral paradigm used to evaluate the rewarding or aversive properties of psychoactive compounds. This document provides a detailed overview of the application of this compound in CPP studies, summarizing key findings, outlining a comprehensive experimental protocol, and visualizing the relevant signaling pathways. The available data suggests that despite its action as a dopamine reuptake inhibitor, this compound does not produce a significant conditioned place preference, distinguishing it from classical psychostimulants like cocaine.
Introduction
This compound is clinically used as an antihistamine for allergic conditions.[1][2] Beyond its antagonism of the histamine H1 receptor, it exhibits psychostimulant properties by inhibiting the dopamine transporter (DAT), which increases extracellular dopamine levels in key brain regions like the nucleus accumbens (NAc).[3][4] The NAc is a critical component of the brain's reward circuitry, and drugs that increase dopamine in this region typically have rewarding effects and a high potential for abuse.
The Conditioned Place Preference (CPP) paradigm is a widely used behavioral assay to assess the motivational properties of drugs. In this test, the rewarding effects of a drug are inferred by the animal's preference for an environment that has been previously associated with the drug's effects. Given that this compound elevates dopamine levels in the NAc, a manner comparable to cocaine, it would be hypothesized to produce a robust CPP. However, research indicates that this is not the case, suggesting a more complex interplay of its pharmacological effects. The sedative effects stemming from its potent H1 receptor antagonism may counteract the rewarding effects of dopamine transporter inhibition.
Data Presentation
The primary study investigating the rewarding effects of this compound using the CPP paradigm is Oleson et al. (2012). The study compared the effects of an equimolar dose of this compound to cocaine. While the full quantitative data from the study is not publicly available in the abstract, the key findings are summarized below.
| Treatment Group | Dose (mg/kg, i.p.) | Animal Model | Conditioned Place Preference (CPP) Outcome | Locomotor Activity | Reference |
| This compound (DPP) | 14 | Male Sprague-Dawley Rats | No significant preference observed | Increased | |
| Cocaine | 15 | Male Sprague-Dawley Rats | Significant preference observed | Increased | |
| Saline (Control) | - | Male Sprague-Dawley Rats | No preference | No change |
Experimental Protocols
This section outlines a detailed, representative protocol for a Conditioned Place Preference study with this compound, based on standard rodent CPP methodologies and the information available from the key study by Oleson et al. (2012).
Subjects
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g at the start of the experiment
-
Housing: Housed in pairs in a temperature- and humidity-controlled vivarium on a 12:12 hour light/dark cycle with ad libitum access to food and water. Animals should be handled for several days prior to the start of the experiment to acclimate them to the researcher.
Apparatus
-
A three-chambered CPP apparatus is typically used.
-
The two end chambers should be of equal size and distinguished by distinct visual and tactile cues (e.g., one chamber with black walls and a grid floor, the other with white walls and a mesh floor).
-
The smaller, central chamber should have neutral cues (e.g., grey walls, smooth floor) and provide access to the two end chambers via removable guillotine doors.
-
The apparatus should be equipped with an automated activity monitoring system (e.g., infrared beams) to track the animal's position and time spent in each chamber.
Experimental Procedure
The CPP procedure consists of three distinct phases: Habituation (Pre-Test), Conditioning, and Testing (Post-Test).
-
Place each rat in the central chamber of the CPP apparatus with the guillotine doors removed, allowing free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two end chambers.
-
This pre-test session serves to establish any baseline preference for a particular chamber. An unbiased design is often preferred, where the drug-paired chamber is assigned randomly. If a biased design is used, the drug is typically paired with the initially non-preferred chamber.
-
This phase consists of 8 days of conditioning, with one session per day.
-
On alternating days, animals receive an intraperitoneal (i.p.) injection of either this compound (14 mg/kg) or saline.
-
Immediately following a this compound injection, the rat is confined to one of the end chambers for 30 minutes.
-
Immediately following a saline injection, the rat is confined to the opposite end chamber for 30 minutes.
-
The order of drug and saline conditioning days should be counterbalanced across animals. A separate group of animals should be conditioned with cocaine (15 mg/kg, i.p.) and saline as a positive control. A control group should receive saline injections on all conditioning days.
-
No injections are given on the test day.
-
Place each rat in the central chamber with the guillotine doors removed, allowing free access to the entire apparatus for 15 minutes.
-
Record the time spent in each of the end chambers.
-
A significant increase in the time spent in the drug-paired chamber during the post-test compared to the pre-test is indicative of a conditioned place preference.
Data Analysis
-
The primary dependent variable is the time spent in the drug-paired chamber.
-
A CPP score can be calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
-
Statistical analysis is typically performed using a two-way analysis of variance (ANOVA) with treatment (DPP, cocaine, saline) as the between-subjects factor and chamber (drug-paired, saline-paired) as the within-subjects factor, followed by appropriate post-hoc tests. A p-value of < 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a conditioned place preference study.
Signaling Pathways
Caption: Putative signaling pathways of this compound in the nucleus accumbens.
References
- 1. Activation of histamine type 2 receptors enhances intrinsic excitability of medium spiny neurons in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine Excites Striatal Dopamine D1 and D2 Receptor-Expressing Neurons via Postsynaptic H1 and H2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vivo Microdialysis for Measuring Diphenylpyraline's Effect on Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline (DPP) is a first-generation histamine H1 receptor antagonist that has also been identified as a potent competitive inhibitor of the dopamine transporter (DAT).[1][2][3] This dual action makes it a compound of interest for understanding the neurobiology of psychostimulant effects and for its potential therapeutic applications.[4][5] The primary mechanism by which psychostimulants like cocaine and amphetamine exert their effects is by increasing extracellular dopamine concentrations in key brain regions, such as the nucleus accumbens (NAc), which is critically involved in reward and motivation. This compound has been shown to produce psychostimulant effects in rodents, including increased locomotor activity, by inhibiting dopamine reuptake, thereby increasing synaptic dopamine levels.
In vivo microdialysis is a powerful technique for monitoring the neurochemical environment of the brain in awake, freely moving animals. This method allows for the continuous sampling of extracellular fluid from specific brain regions, providing real-time data on neurotransmitter dynamics in response to pharmacological agents. Coupled with highly sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), in vivo microdialysis is the gold standard for quantifying changes in extracellular dopamine levels.
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the effects of this compound on dopamine levels in the rodent nucleus accumbens.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on dopamine levels as determined by in vivo microdialysis and its binding affinity for the dopamine transporter.
Table 1: Dose-Response of this compound on Extracellular Dopamine Levels in the Mouse Nucleus Accumbens
| Dose (mg/kg, i.p.) | Peak Increase in Extracellular Dopamine (% of Baseline) | Reference |
| 5 | ~200% | |
| 10 | Locomotor activation observed, quantitative dopamine increase not specified | |
| 14 | Equimolar to 15 mg/kg cocaine, prolonged dopamine uptake inhibition |
Table 2: this compound Binding Affinity for the Dopamine Transporter (DAT)
| Parameter | Value | Reference |
| Binding Affinity (Ki) | Data not publicly available | |
| Mechanism of Action | Competitive Inhibitor |
Experimental Protocols
This section outlines a detailed methodology for conducting an in vivo microdialysis experiment to assess the effect of this compound on dopamine levels in the mouse nucleus accumbens.
I. Animal Preparation and Stereotaxic Surgery
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used for these studies. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the mouse with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and mount it in a stereotaxic apparatus.
-
Surgical Procedure:
-
Shave and disinfect the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Drill a small hole in the skull above the nucleus accumbens.
-
Stereotaxic Coordinates: Based on a mouse brain atlas, the coordinates for the nucleus accumbens shell are approximately: Anteroposterior (AP): +1.5 mm from Bregma; Mediolateral (ML): ±0.8 mm from the midline; Dorsoventral (DV): -4.5 mm from the skull surface. These coordinates should be optimized for the specific mouse strain and age.
-
Slowly lower a guide cannula (e.g., CMA 7) to the target coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 4-5 days before the microdialysis experiment.
-
II. In vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the mouse and replace the dummy cannula with a microdialysis probe (e.g., CMA 7 with a 1 mm polyarylethersulfone membrane).
-
Perfusion:
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min. The composition of aCSF is crucial and a typical recipe is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂ in sterile water, pH 7.4.
-
-
Baseline Collection: Allow the system to stabilize for at least 1-2 hours after probe insertion. Collect baseline dialysate samples every 15-20 minutes for at least one hour (3-4 samples) to ensure a stable dopamine baseline.
-
Drug Administration: Administer this compound hydrochloride (dissolved in sterile saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 5, 10, 14 mg/kg).
-
Post-injection Sampling: Continue collecting dialysate samples at regular intervals (e.g., 15-20 minutes) for at least 3-4 hours to monitor the time course of this compound's effect on dopamine levels.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal, remove the brain, and histologically verify the correct placement of the microdialysis probe.
III. Sample Analysis via HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector (ECD).
-
Mobile Phase: A common mobile phase for dopamine analysis consists of a sodium phosphate buffer, EDTA, an ion-pairing agent (e.g., 1-octanesulfonic acid), and methanol, with the pH adjusted to be acidic (e.g., pH 3.0).
-
Detection: Set the potential of the glassy carbon working electrode of the ECD to a level optimal for the oxidation of dopamine (e.g., +0.65 V) versus an Ag/AgCl reference electrode.
-
Quantification:
-
Inject a small volume (e.g., 10-20 µL) of each dialysate sample into the HPLC system.
-
Generate a standard curve with known concentrations of dopamine.
-
Quantify the dopamine concentration in the dialysate samples by comparing their peak heights or areas to the standard curve.
-
Express the results as a percentage change from the average baseline dopamine concentration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively inhibits the dopamine transporter (DAT).
Experimental Workflow for In vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure dopamine.
Logical Relationship of this compound's Action
Caption: Logical cascade of this compound's effects on dopamine signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Diphenylpyraline for aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylpyraline and encountering challenges with its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound as a free base has very low aqueous solubility, reported to be approximately 0.0188 mg/mL.[1][2] However, its hydrochloride salt, this compound HCl, is freely soluble in water.[3] One source indicates a solubility of 100 mg/mL in water with the aid of ultrasonication.[4][5]
Q2: Why is my this compound not dissolving in water?
If you are experiencing difficulty dissolving this compound, consider the following:
-
Form of this compound: Are you using the free base or the hydrochloride (HCl) salt? The free base is practically insoluble in water, whereas the HCl salt is much more soluble.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may improve solubility, but be cautious of potential degradation.
-
pH of the solution: The solubility of this compound, a weakly basic drug, is highly pH-dependent. At lower pH values, it will be more soluble.
-
Sonication: Mechanical energy, such as sonication, can aid in the dissolution process, particularly for the hydrochloride salt.
Q3: What are the common methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound:
-
Salt Formation: Using the hydrochloride salt of this compound is the most direct way to significantly increase its aqueous solubility.
-
pH Adjustment: Lowering the pH of the aqueous solution will increase the solubility of this compound by converting it to its more soluble ionized form.
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can increase the solubility of poorly soluble drugs.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue: Precipitate forms when trying to dissolve this compound HCl in a buffer.
-
Possible Cause: The pH of your buffer may be too high, causing the this compound HCl to convert to its less soluble free base form. The pKa of this compound is estimated to be around 8.87.
-
Troubleshooting Steps:
-
Measure the pH of your final solution.
-
If the pH is near or above the pKa, consider using a buffer with a lower pH.
-
Alternatively, prepare a stock solution of this compound HCl in a small amount of a suitable organic solvent (like ethanol or DMSO) before diluting it with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue: Low and inconsistent results in biological assays.
-
Possible Cause: Poor aqueous solubility of this compound may be leading to incomplete dissolution and therefore an inaccurate concentration in your assay medium.
-
Troubleshooting Steps:
-
Visually inspect your stock and final solutions for any undissolved particles.
-
Filter your solutions through a 0.22 µm filter before use to remove any undissolved drug.
-
Consider using one of the solubility enhancement techniques mentioned in the FAQs to prepare your solutions.
-
Quantify the concentration of this compound in your final solution using a validated analytical method, such as HPLC, to ensure you are working with the intended concentration.
-
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| This compound (Free Base) | Water | 0.0188 mg/mL | Predicted value. |
| This compound HCl | Water | Freely Soluble | |
| This compound HCl | Water | 100 mg/mL | Requires sonication. |
| This compound HCl | Ethanol (96%) | Freely Soluble | |
| This compound HCl | DMSO | ≥ 100 mg/mL | |
| This compound HCl | Ether | Practically Insoluble |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (free base or HCl salt)
-
Purified water or buffer of desired pH
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the aqueous solvent (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
This method aims to improve the dissolution rate and apparent solubility of this compound by dispersing it in a hydrophilic carrier.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common volatile solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Accurately weigh this compound and the hydrophilic polymer in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies or formulation into dosage forms.
Visualizations
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Caption: Strategies to improve the aqueous solubility of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H23NO | CID 3103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Overcoming interference in Diphenylpyraline HPLC analysis
Welcome to the technical support center for Diphenylpyraline HPLC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in this compound HPLC analysis?
A1: Interference in this compound HPLC analysis can stem from several sources:
-
Matrix Effects: Endogenous components from biological samples (e.g., plasma, urine) are a primary source of interference. Phospholipids, in particular, are known to cause ion suppression in mass spectrometry, leading to inaccurate quantification.[1][2]
-
Co-eluting Substances: Compounds with similar chemical properties to this compound may elute at the same or a very similar retention time, leading to overlapping peaks. This can include other medications, metabolites of this compound, or impurities from the sample or synthesis process.
-
Sample Preparation: Inadequate sample cleanup can introduce a variety of interfering substances into the analytical system.[3][4][5]
-
System Contamination: Contaminants from previous analyses, solvents, or consumables can leach into the system and cause ghost peaks or baseline noise.
Q2: What are the expected metabolites of this compound that might interfere with my analysis?
A2: this compound undergoes hepatic metabolism. While specific, commonly co-eluting metabolites are not extensively documented in publicly available literature, it is a common phenomenon for metabolites to interfere with the analysis of the parent drug. The metabolic pathways likely involve N-demethylation and hydroxylation. These metabolites may have similar chromatographic behavior to the parent compound and could potentially co-elute. It is crucial to develop a chromatographic method with sufficient resolution to separate this compound from its potential metabolites.
Q3: Which co-administered drugs are likely to interfere with this compound analysis?
A3: this compound is a first-generation antihistamine and may be co-administered with other drugs. Potential interferences can arise from drugs with similar physicochemical properties or those that are part of combination therapies. Structurally similar antihistamines or drugs that are extensively metabolized could potentially co-elute. Some examples of drugs that might be used concurrently include central nervous system depressants, anticholinergic drugs, and monoamine oxidase inhibitors. It is essential to have a comprehensive understanding of the patient's medication regimen to anticipate and address potential interferences.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during this compound HPLC analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Symptom: The this compound peak is not symmetrical or is wider than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. |
| Column Degradation | Flush the column with a strong solvent, or if performance does not improve, replace the column. |
| Secondary Interactions | Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. |
| Extra-column Volume | Ensure all tubing and connections are as short and narrow as possible. |
Issue 2: Inconsistent Retention Times
-
Symptom: The retention time of the this compound peak shifts between injections.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pump Malfunction | Check for leaks, and ensure proper pump priming and solvent degassing. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. Use a mobile phase modifier if necessary to improve reproducibility. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Issue 3: Ghost Peaks or High Baseline Noise
-
Symptom: Extraneous peaks appear in the chromatogram, or the baseline is noisy and unstable.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. |
| Contaminated Guard Column or Column | Replace the guard column or flush the analytical column with a strong solvent. |
| Detector Issues | Ensure the detector lamp is functioning correctly and the flow cell is clean. |
Quantitative Data Summary
The following tables summarize key quantitative data for the HPLC analysis of this compound.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value | Reference |
| Column | 5-micron Asahipak ODP-50 C18 | |
| Mobile Phase (HPLC-UV) | Methanol:Water (4:1), pH 7.4 with triethanolamine | |
| Flow Rate | 1.0 mL/min | |
| UV Detection Wavelength | 254 nm | |
| Retention Time (HPLC-UV) | 7.9 min | |
| Limit of Detection (LOD) in Plasma/Urine (HPLC-UV) | 15 ng/mL |
Table 2: Mass Spectrometry Parameters for this compound ([M+H]⁺)
| Parameter | m/z | Reference |
| Precursor Ion | 282.1852 | PubChem CID: 3103 |
| Product Ion 1 (Quantifier) | 167 | PubChem CID: 3103 |
| Product Ion 2 (Qualifier) | 114.1 | PubChem CID: 3103 |
Note: Collision energies for MS/MS transitions should be optimized for the specific instrument being used.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for Plasma/Urine
This protocol is adapted from a published method for the determination of this compound in biological fluids.
-
Alkalinization: To 1 mL of plasma or urine, add a suitable volume of alkaline solution (e.g., 1M NaOH) to adjust the pH to approximately 10.
-
Extraction: Add 5 mL of an extraction solvent mixture of n-pentane and 2-propanol (50:1 v/v).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol.
-
Analysis: Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Protocol 2: HPLC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC-MS/MS method.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 5-micron, 4.6 x 150 mm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B and increasing over time will likely be necessary to achieve good separation from matrix components. A typical starting point could be 10% B, increasing to 90% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: 282.2 -> 167.0
-
Qualifier: 282.2 -> 114.1
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific mass spectrometer being used to maximize the signal for the specified MRM transitions.
-
Visualizations
Caption: Troubleshooting workflow for HPLC analysis issues.
Caption: Experimental workflow for this compound HPLC-MS/MS analysis.
References
Technical Support Center: Optimizing Diphenylpyraline Dosage for Rodent Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Diphenylpyraline (DPP) dosage for rodent behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (DPP) is a first-generation antihistamine that also functions as a dopamine transporter (DAT) inhibitor.[1][2] Its behavioral effects in rodents are primarily attributed to these two mechanisms:
-
Histamine H1 Receptor Antagonism: As an antihistamine, DPP blocks the action of histamine at H1 receptors.[1][3] This can lead to sedative effects, although at certain doses, the stimulant effects predominate.
-
Dopamine Transporter (DAT) Inhibition: DPP competitively inhibits the dopamine transporter, which leads to an increase in extracellular dopamine levels in brain regions like the nucleus accumbens.[3] This mechanism is responsible for its psychostimulant properties, including increased locomotor activity.
Q2: What are the typical dosage ranges for this compound in mice for behavioral studies?
The effective dosage of DPP in mice can vary depending on the behavioral paradigm. Based on published studies, intraperitoneal (i.p.) injections are common.
-
Locomotor Activity: Doses of 5 mg/kg and 10 mg/kg (i.p.) have been shown to induce significant locomotor activation in mice. Another study demonstrated that a 14 mg/kg (i.p.) dose also produces locomotor activation.
-
Dopamine Release: A dose of 5 mg/kg (i.p.) has been reported to increase extracellular dopamine levels by approximately 200% in the mouse nucleus accumbens.
-
Conditioned Place Preference (CPP): A study using 14 mg/kg (i.p.) of DPP did not observe a significant conditioned place preference in mice, suggesting it may have lower rewarding effects at this dose compared to cocaine.
Q3: What is the recommended route of administration for this compound in rodent studies?
Intraperitoneal (i.p.) injection is the most commonly reported route of administration for DPP in rodent behavioral studies. While oral administration is possible, i.p. administration generally leads to faster and more complete absorption for many small molecules. For oral administration, bioavailability may be lower and more variable.
Q4: What are the expected behavioral effects of this compound in rodents?
The primary behavioral effect observed is psychomotor stimulation, characterized by increased locomotor activity. However, due to its antihistaminic properties, sedative effects could potentially be observed, especially at different doses or in different contexts. It is important to note that while DPP increases dopamine levels in a manner comparable to cocaine, it may not produce the same level of reward-related behaviors, such as conditioned place preference.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in locomotor activity between subjects. | 1. Inconsistent handling of animals. 2. Environmental stressors (e.g., noise, light, odors). 3. Differences in animal strain, age, or sex. 4. Time of day of testing (circadian rhythms). | 1. Handle all animals consistently and gently. 2. Conduct experiments in a quiet, controlled environment with consistent lighting. Avoid strong scents. 3. Use animals of the same strain, age, and sex. Report these details in your methodology. 4. Perform behavioral testing at the same time each day to minimize effects of circadian rhythms. |
| No significant increase in locomotor activity at expected effective doses. | 1. Incorrect dosage calculation or preparation. 2. Improper administration technique (e.g., subcutaneous instead of intraperitoneal injection). 3. Habituation of the animals to the testing environment is insufficient or too long. 4. Sedative effects of H1 receptor antagonism may be masking stimulant effects. | 1. Double-check all calculations and ensure the drug is fully dissolved. 2. Ensure proper i.p. injection technique to deliver the full dose to the peritoneal cavity. 3. Optimize the habituation period. A typical habituation period is 30-60 minutes. 4. Consider a dose-response study to find the optimal dose that produces stimulation without significant sedation. |
| Unexpected sedative effects are observed. | 1. The dose of this compound is too high, leading to predominant antihistaminic effects. 2. Interaction with other compounds or environmental factors. | 1. Reduce the dosage of this compound. Conduct a pilot study with a range of lower doses. 2. Review all experimental conditions and ensure no other substances are unintentionally influencing the animals' behavior. |
| Difficulty in establishing Conditioned Place Preference (CPP). | 1. The dose of this compound may not be rewarding enough to produce CPP. 2. The conditioning protocol (number of pairings, duration of sessions) may be insufficient. 3. The apparatus design may have inherent biases. | 1. Studies have shown that 14 mg/kg of DPP does not produce CPP. Consider that DPP may not be a suitable agent for inducing CPP. 2. Increase the number of conditioning sessions or the duration of exposure to the drug-paired chamber. 3. Use an unbiased apparatus design and counterbalance the drug-paired and vehicle-paired compartments across subjects. |
Quantitative Data Summary
Table 1: Dose-Response Effects of this compound (i.p.) on Locomotor Activity in Mice
| Dose (mg/kg) | Observed Effect on Locomotor Activity | Reference |
| 5 | Significant increase | |
| 10 | Significant increase | |
| 14 | Significant increase |
Table 2: Neurochemical and Behavioral Effects of this compound in Mice
| Parameter | Dose (mg/kg, i.p.) | Result | Reference |
| Extracellular Dopamine Levels (Nucleus Accumbens) | 5 | ~200% increase | |
| Conditioned Place Preference | 14 | No significant preference |
Experimental Protocols
Locomotor Activity Test
-
Habituation: Place individual mice in the locomotor activity chambers (e.g., 40 x 40 x 30 cm) for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.
-
Administration: Following habituation, administer this compound hydrochloride (dissolved in 0.9% saline) or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Immediately return the mice to the activity chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes) using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled, or distance traveled in specific time bins (e.g., 5-minute intervals), to assess the time course of the drug's effect. Compare the activity of the DPP-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Conditioned Place Preference (CPP) Protocol (Unbiased Design)
-
Pre-Conditioning (Day 1): Place each mouse in the center of a three-chamber CPP apparatus and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
Conditioning (Days 2-5):
-
Day 2 & 4 (Drug Pairing): Administer this compound (e.g., 14 mg/kg, i.p.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across subjects.
-
Day 3 & 5 (Vehicle Pairing): Administer the vehicle (e.g., 0.9% saline, i.p.) and confine the mouse to the opposite conditioning chamber for 30 minutes.
-
-
Test (Day 6): In a drug-free state, place each mouse in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the test phase. Compare the preference scores of the DPP-treated group to a control group that received vehicle on all conditioning days.
Visualizations
Signaling Pathways
Caption: Histamine H1 Receptor (Gq-coupled) Signaling Pathway Antagonized by this compound.
Caption: Mechanism of Dopamine Transporter (DAT) Inhibition by this compound.
Experimental Workflows
Caption: Experimental Workflow for a Rodent Locomotor Activity Test.
Caption: Experimental Workflow for a Conditioned Place Preference (CPP) Study.
References
- 1. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting Diphenylpyraline synthesis reaction yield
This technical support center provides troubleshooting guidance for the synthesis of Diphenylpyraline (4-(diphenylmethoxy)-1-methylpiperidine), a first-generation antihistamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzhydryl halide with the alkoxide of 1-methyl-4-hydroxypiperidine. Alternatively, the reaction can be performed with a salt of benzhydrol and a piperidine with a suitable leaving group at the 4-position. The former is generally more common.
Q2: I am experiencing a significantly low yield in my this compound synthesis. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors. The most common issues include incomplete deprotonation of the 1-methyl-4-hydroxypiperidine, side reactions such as elimination, suboptimal reaction temperature or time, and impurities in reagents or solvents. Refer to the Troubleshooting Guide below for a more detailed breakdown.
Q3: What are the expected side products in this reaction?
A3: The primary side product of concern is the elimination product, 1,1-diphenylethylene, which can be formed if the alkoxide acts as a base rather than a nucleophile, particularly at higher temperatures. Other potential impurities can arise from unreacted starting materials or byproducts from the degradation of reagents or solvents.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting materials from the this compound product. The disappearance of the limiting reagent spot and the appearance of the product spot indicate the reaction is proceeding.
Q5: What purification techniques are most effective for this compound?
A5: After the reaction is complete, a standard workup involving quenching the reaction, extraction, and washing is necessary. For purification, column chromatography on silica gel is often employed to separate the desired product from unreacted starting materials and side products. Recrystallization can be used for further purification of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution | Expected Yield Improvement |
| Low Yield (<40%) | Incomplete deprotonation of 1-methyl-4-hydroxypiperidine. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the alcohol is completely dry before adding the base. | 10-20% |
| Suboptimal reaction temperature. | Maintain the reaction temperature between 50-80 °C. Lower temperatures may lead to slow reaction rates, while higher temperatures can favor elimination side reactions. | 5-15% | |
| Short reaction time. | Monitor the reaction by TLC and ensure it has gone to completion. Typical reaction times can range from 4 to 12 hours. | 10-25% | |
| Presence of moisture in reagents or solvents. | Use anhydrous solvents (e.g., dry THF or DMF) and ensure all glassware is thoroughly dried. Moisture will quench the strong base and the alkoxide. | 15-30% | |
| Presence of Significant Side Products | Elimination reaction is favored. | Use a less sterically hindered base if possible. Maintain a moderate reaction temperature (avoiding excessive heat). Ensure the benzhydryl halide is added slowly to the alkoxide solution. | 10-20% |
| Unreacted starting materials. | Increase the molar excess of one of the reagents (typically the less expensive one). Ensure the reaction is allowed to proceed to completion by monitoring with TLC. | 5-10% | |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup. | Add a saturated brine solution during the extraction process to help break up emulsions. | - |
| Poor separation during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. | - |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-methyl-4-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Bromodiphenylmethane (Benzhydryl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methyl-4-hydroxypiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Dissolve bromodiphenylmethane (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Technical Support Center: Stabilizing Diphenylpyraline Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylpyraline solutions. The information provided is intended to assist in ensuring the long-term stability of these solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a this compound solution?
A1: The stability of this compound solutions can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. As a first-generation antihistamine, its chemical structure may be susceptible to degradation under stressful conditions.[1]
Q2: What are the typical signs of degradation in a this compound solution?
A2: Degradation of a this compound solution may be indicated by physical changes such as a change in color, formation of precipitate, or a change in clarity. Chemically, degradation involves a decrease in the concentration of this compound and the appearance of degradation products, which can be detected using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended storage conditions for long-term stability of this compound solutions?
A3: To ensure long-term stability, it is recommended to store this compound solutions in a cool, dark place. Protection from light is crucial, as many antihistamines are known to be light-sensitive.[1] Refrigeration may be suitable, but compatibility with the chosen solvent and the potential for precipitation at low temperatures should be evaluated.
Q4: How can I test the stability of my this compound solution?
A4: Stability testing involves subjecting the solution to controlled stress conditions (e.g., heat, light, acid, base, oxidation) to accelerate degradation.[2][3][4] The concentration of this compound and the formation of any degradation products are then monitored over time using a stability-indicating analytical method, such as HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Solution has changed color (e.g., turned yellow). | Photodegradation due to light exposure. | Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light. Prepare fresh solutions if significant discoloration is observed. |
| Precipitate has formed in the solution. | - The concentration of this compound exceeds its solubility in the solvent at the storage temperature.- pH of the solution has shifted, affecting solubility.- Degradation product is insoluble. | - Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature or using a co-solvent to improve solubility.- Measure the pH of the solution and adjust if necessary.- If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared. |
| Loss of potency observed in experimental results. | Chemical degradation of this compound. | - Verify the storage conditions (temperature and light protection).- Perform a stability study to determine the degradation rate under your storage conditions.- Consider preparing fresh solutions more frequently. |
| Unexpected peaks appear in the HPLC chromatogram. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times.- Optimize the HPLC method to ensure separation of this compound from all degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To intentionally degrade a this compound solution under various stress conditions to understand its stability profile.
Materials:
-
This compound hydrochloride
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Data Presentation:
| Stress Condition | Reagent/Condition | Time | Temperature | % this compound Remaining | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | Room Temp | ||
| Base Hydrolysis | 0.1 M NaOH | 24 h | Room Temp | ||
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | ||
| Thermal | - | 48 h | 60°C | ||
| Photolytic | UV/Vis Light | 24 h | Room Temp |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Buffers (e.g., phosphate or acetate buffer).
-
Forced degradation samples from Protocol 1.
Methodology:
-
Initial Method Development:
-
Mobile Phase: Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and a buffer solution.
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using the PDA detector.
-
Isocratic vs. Gradient Elution: Begin with an isocratic elution. If co-elution of peaks is observed, develop a gradient elution method to improve separation.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing this compound and its various degradation products.
-
Adjust the mobile phase composition, pH, gradient profile, and flow rate to achieve adequate separation (resolution > 1.5) between all peaks.
-
-
Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing the stressed samples. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Analyze a series of solutions with known concentrations of this compound to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo solution.
-
Precision: Assess the repeatability of the method by performing multiple injections of the same sample (intra-day precision) and on different days (inter-day precision).
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. asianjpr.com [asianjpr.com]
Minimizing side effects of Diphenylpyraline in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Diphenylpyraline in animal studies.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Hypoactivity
Question: My animals are showing signs of sedation (lethargy, reduced movement) after this compound administration, which is interfering with my behavioral assessments. What can I do?
Answer:
Sedation is a common side effect of first-generation antihistamines due to their action on central histamine H1 receptors. The following steps can help mitigate this issue:
Troubleshooting Steps:
-
Dose-Response Analysis: The most critical step is to determine the dose-response relationship for sedation in your specific animal model and strain. It is possible that the current dose is too high.
-
Action: Conduct a pilot study with a range of lower doses to identify a dose that maintains the desired therapeutic effect with minimal sedative properties.
-
-
Time-Course Evaluation: The sedative effects of this compound may vary over time post-administration.
-
Action: Perform a time-course analysis to identify a "therapeutic window" where the primary experimental endpoint can be measured before the peak sedative effects occur or after they have subsided.
-
-
Route of Administration: The route of administration can influence the onset and intensity of side effects.
-
Action: If using systemic administration (e.g., intraperitoneal), consider whether a more localized delivery method is feasible for your research question to minimize central nervous system exposure.
-
-
Acclimation: Ensure animals are thoroughly acclimated to the experimental procedures and environment to minimize stress-induced potentiation of sedative effects.
Issue 2: Excessive Hyperactivity, Stereotypy, or Agitation
Question: Contrary to sedation, my animals are exhibiting hyperactivity, repetitive behaviors (stereotypy), and signs of agitation after receiving this compound. How should I address this?
Answer:
This compound can also act as a competitive dopamine transporter inhibitor, leading to psychostimulant effects, particularly at higher doses.[1][2] Studies in mice have shown increased locomotor activity at doses of 5 mg/kg and 10 mg/kg.[1]
Troubleshooting Steps:
-
Dose Reduction: As with sedation, the administered dose is the most likely cause.
-
Action: Perform a dose-response study to find a dose that avoids significant psychostimulant effects while still being relevant for your experimental question.
-
-
Environmental Enrichment: The housing environment can modulate behavioral responses to stimulants.
-
Co-administration of Anxiolytics (with caution): In some paradigms, co-administration of a mild anxiolytic might be considered to counteract agitation.
-
Action: This approach should be used with extreme caution as it can introduce confounding variables. A thorough literature review and a pilot study are essential to select an appropriate anxiolytic and dose that does not interfere with the primary outcomes of the study. Consultation with a veterinarian or pharmacologist is highly recommended.
-
-
Time-Course Analysis: The stimulant effects will have a specific time course.
-
Action: Characterize the onset and duration of hyperactivity to determine if there are periods where your primary measurements can be taken without being confounded by this side effect.
-
Issue 3: Suspected Anticholinergic Side Effects (Dry Mouth, Urinary Retention)
Question: I am concerned about potential anticholinergic side effects like dry mouth and urinary retention in my long-term study. How can I monitor and manage these?
Answer:
This compound possesses anticholinergic properties which can lead to side effects such as dry mouth (xerostomia) and urinary retention.
Troubleshooting Steps for Dry Mouth:
-
Monitoring:
-
Action: Observe animals for signs of excessive grooming of the mouth, difficulty swallowing, or changes in food intake (especially with dry food).
-
Protocol: For a quantitative assessment, a sialometry protocol can be adapted for rodents. This typically involves collecting saliva using a pre-weighed absorbent material placed in the oral cavity after stimulation with a secretagogue like pilocarpine.
-
-
Management:
-
Action: Ensure free access to water. Consider providing moist food or food with higher water content to facilitate eating.
-
Troubleshooting Steps for Urinary Retention:
-
Monitoring:
-
Action: Visually inspect animals for a distended bladder. Monitor urine output by observing bedding or using metabolic cages. Gentle bladder palpation by a trained individual can also be used to assess bladder fullness.
-
-
Management:
-
Action: If urinary retention is suspected, consult with the veterinary staff immediately. Management may involve adjusting the dose of this compound or, in severe cases, manual bladder expression by a trained professional.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that contribute to its side effects?
A1: this compound has two primary mechanisms of action that lead to its side effects:
-
Histamine H1 Receptor Antagonism: This action on H1 receptors in the central nervous system is responsible for its sedative effects.
-
Dopamine Transporter (DAT) Inhibition: By blocking the reuptake of dopamine, this compound can increase synaptic dopamine levels, leading to psychostimulant effects such as hyperactivity.
-
Anticholinergic Activity: It also blocks muscarinic acetylcholine receptors, which can cause side effects like dry mouth and urinary retention.
Q2: Is there a recommended starting dose for this compound in rodents to minimize side effects?
A2: A universal starting dose is difficult to recommend as it depends on the animal species, strain, age, and the specific research question. However, based on available literature, doses of 5 mg/kg and 10 mg/kg (i.p.) in mice have been shown to induce significant locomotor activation. It is crucial to conduct a dose-response study starting with lower doses to determine the optimal dose for your experiment that minimizes side effects.
Q3: How can I assess sedation in my animal model?
A3: Sedation can be assessed using various behavioral tests:
-
Open Field Test: A decrease in total distance traveled, rearing frequency, and velocity can indicate sedation.
-
Rotarod Test: A reduced latency to fall from the rotating rod can be a measure of motor impairment due to sedation.
-
Observational Scoring: A simple scoring system can be developed to rate the level of alertness, posture, and spontaneous activity.
Q4: What are the potential cardiovascular side effects of this compound in animal studies?
Q5: Can I change the route of administration to reduce side effects?
A5: Yes, the route of administration can significantly impact the side effect profile. For instance, direct administration to a specific brain region (if applicable to the research) would minimize systemic side effects. Oral administration may lead to a slower onset and potentially less intense peak side effects compared to intraperitoneal injection. However, bioavailability may also be lower. The choice of administration route should be justified and, if changed, a new dose-response study should be conducted.
Quantitative Data on this compound Side Effects in Animal Studies
The following table summarizes available quantitative data. Researchers should note that this data is not exhaustive and dose-response relationships can vary significantly between species, strains, and experimental conditions. It is imperative to conduct in-house pilot studies to determine the appropriate dose for your specific model.
| Animal Model | Side Effect | Dose | Route of Administration | Observed Effect | Citation |
| Mouse | Increased Locomotor Activity | 5 mg/kg | i.p. | Significant increase in locomotor activity. | |
| Mouse | Increased Locomotor Activity | 10 mg/kg | i.p. | Significant increase in locomotor activity. | |
| Rat | Sedation | Data Not Available | - | - | - |
| Rat | Increased Locomotor Activity | Data Not Available | - | - | - |
| Guinea Pig | Cardiovascular Effects | Data Not Available | - | - | - |
i.p. - Intraperitoneal
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity (Open Field Test)
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice)
-
Video tracking software
-
This compound solution
-
Vehicle control solution
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the desired dose and route.
-
At a predetermined time post-injection, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes) using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center vs. periphery, rearing frequency, and average velocity.
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Visualizations
Caption: Signaling pathways of this compound leading to common side effects.
Caption: General workflow for troubleshooting side effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rearing in an Enriched Environment Ameliorates the ADHD-like Behaviors of Lister Hooded Rats While Suppressing Neuronal Activities in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diphenylpyraline Resolution in Gas Chromatography
Welcome to the technical support center for the gas chromatographic analysis of Diphenylpyraline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound in a GC system?
Poor resolution, characterized by overlapping or co-eluting peaks, is a frequent issue in the gas chromatography of this compound. The primary causes can be categorized as follows:
-
Suboptimal Chromatographic Conditions: Incorrect temperature programs, carrier gas flow rates, or column selection can lead to inadequate separation.
-
Column-Related Issues: A contaminated or degraded column, improper installation, or the use of a non-ideal stationary phase can significantly impact resolution.
-
Injection Port Problems: A dirty or active inlet liner can cause peak broadening and tailing, which in turn reduces resolution.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to broad, asymmetrical peaks.
Q2: How can I improve the peak shape of this compound? I am observing significant peak tailing.
Peak tailing for amine-containing compounds like this compound is often due to unwanted interactions with active sites within the GC system. Here are several strategies to mitigate this issue:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners to minimize interactions with the analyte.
-
Column Conditioning and Maintenance: Ensure the column is properly conditioned. If contamination is suspected, trim the first few centimeters of the column from the inlet side.
-
Use of an Appropriate Column: Employing a column specifically designed for amine analysis or one with a more inert stationary phase can significantly reduce peak tailing.
-
Derivatization: Converting this compound to a less polar derivative can improve its chromatographic behavior and reduce tailing.
Q3: Is derivatization necessary for the GC analysis of this compound?
While not always mandatory, derivatization can be highly beneficial for the GC analysis of this compound. As a tertiary amine, this compound can exhibit peak tailing due to interactions with active silanol groups in the GC system. Derivatization can:
-
Increase Volatility: Modifying the analyte can make it more suitable for gas-phase analysis.[1][2]
-
Improve Peak Shape: By blocking polar functional groups, derivatization reduces tailing and produces sharper, more symmetrical peaks.[1][2]
-
Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in GC.
-
Facilitate Chiral Separation: Derivatizing with a chiral reagent can create diastereomers that are more easily separated on a standard achiral column.
Common derivatization techniques for amines include acylation and silylation.[3]
Q4: How can I separate the enantiomers of this compound using gas chromatography?
As a chiral compound, separating the enantiomers of this compound requires a chiral environment. This is typically achieved in GC by using a chiral stationary phase (CSP).
-
Chiral Stationary Phases: Cyclodextrin-based CSPs are widely used for the enantiomeric separation of a variety of compounds, including pharmaceuticals. These stationary phases create transient diastereomeric complexes with the enantiomers, leading to different retention times and, thus, separation.
-
Method Development: Optimizing the temperature program and carrier gas flow rate is crucial for achieving good resolution between the enantiomers.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Other Analytes
| Symptom | Possible Cause | Suggested Solution |
| Peaks are broad and overlapping. | Suboptimal Temperature Program: The temperature ramp may be too fast. | Decrease the temperature ramp rate to allow for better separation. |
| Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low. | Optimize the carrier gas flow rate to achieve the best efficiency for your column. | |
| Column Overload: The sample concentration is too high. | Dilute the sample or reduce the injection volume. | |
| Inappropriate Stationary Phase: The column's stationary phase is not selective for the analytes. | Select a column with a different stationary phase that offers better selectivity for this compound and the interfering compounds. |
Issue 2: Asymmetrical Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing: The peak has a gradual slope on the trailing edge. | Active Sites in the System: this compound is interacting with active silanol groups in the inlet liner or on the column. | - Replace the inlet liner with a deactivated one.- Trim the first 5-10 cm of the column from the inlet end.- Use a column specifically designed for amine analysis. |
| Contamination: Non-volatile residues have accumulated in the inlet or at the head of the column. | Perform inlet maintenance (replace liner and septum). Trim the column. | |
| Peak Fronting: The peak has a steep trailing edge and a sloping front. | Column Overload: Too much sample has been injected. | Reduce the injection volume or dilute the sample. |
| Incompatible Solvent: The sample solvent is not compatible with the stationary phase. | Dissolve the sample in a solvent that is more compatible with the stationary phase. |
Experimental Protocols
Example GC-FID Method for Antihistamine Analysis
This protocol is a general guideline for the analysis of antihistamines and can be adapted for this compound.
1. Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.
-
Dissolve the powder in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from excipients. For example, after dissolving in an acidic solution, basify the solution and extract with an organic solvent like chloroform.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Zebron Phase: ZB-DRUG-1 (or equivalent) |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 1:10 |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial temperature of 210°C, hold for 1 min, then ramp at 10°C/min to 280°C, and hold for 2 min. |
Note: This is an example protocol and may require optimization for your specific application and instrumentation.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
References
Technical Support Center: Spectrofluorimetric Analysis of Diphenylpyraline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrofluorimetric analysis for Diphenylpyraline.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound analysis?
A1: For the micellar-enhanced spectrofluorimetric method, the optimal excitation wavelength is 225 nm and the emission wavelength is 286 nm.[1] It is crucial to use these specific wavelengths to achieve maximum fluorescence intensity and sensitivity.
Q2: Why is a micellar medium, such as Sodium Dodecyl Sulfate (SDS), used in the analysis?
A2: this compound exhibits weak native fluorescence. The use of an anionic surfactant like SDS enhances the fluorescence intensity significantly.[1] This is due to the incorporation of the this compound molecule into the micellar assembly, which provides a more rigid and protected microenvironment, reducing non-radiative decay processes.
Q3: What is the optimal pH for the analysis?
A3: A pH of 5 is optimal for the micellar-enhanced spectrofluorimetric determination of this compound.[1] Maintaining the correct pH is critical as changes can alter the ionic form of this compound and the charge of the micelles, thereby affecting the fluorescence intensity.
Q4: Can this method be used for analyzing this compound in biological samples like plasma?
A4: Yes, the micellar-enhanced spectrofluorimetric method has been successfully applied for the determination of this compound in plasma.[1] However, it is important to consider potential matrix effects from plasma components and to perform proper sample preparation, such as protein precipitation, to minimize interference.
Troubleshooting Guide
This guide addresses common issues encountered during the spectrofluorimetric analysis of this compound.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength Settings | Verify that the excitation and emission monochromators are set to 225 nm and 286 nm, respectively.[1] |
| Incorrect pH of the Solution | Ensure the buffer solution is at pH 5. Prepare a fresh buffer solution if necessary and verify the pH with a calibrated pH meter. |
| Insufficient SDS Concentration | Confirm that the final concentration of SDS in the sample is appropriate for micelle formation. The recommended concentration should be followed from the experimental protocol. |
| Sample Degradation | Protect this compound solutions from light and heat, as degradation can lead to a loss of fluorescence. Prepare fresh standards and samples. |
| Instrument Malfunction | Check the instrument's light source (e.g., Xenon lamp) and detector to ensure they are functioning correctly. Refer to the instrument's manual for performance checks. |
Issue 2: Unstable or Drifting Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Ensure that all solutions and the instrument's sample compartment are at a stable room temperature. Temperature changes can affect fluorescence intensity. |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use the instrument's shutter to block the light beam when not acquiring data. |
| Incomplete Mixing | Ensure all components of the sample (this compound, buffer, SDS) are thoroughly mixed before measurement. |
| Air Bubbles in the Cuvette | Inspect the cuvette for air bubbles, which can scatter light and cause signal instability. Gently tap the cuvette to dislodge any bubbles. |
Issue 3: High Background Fluorescence or Unexpected Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Run a blank sample containing only the buffer and SDS to check for background fluorescence. |
| Dirty Cuvette | Thoroughly clean the cuvette with an appropriate solvent (e.g., methanol or ethanol) and rinse with deionized water. Ensure the cuvette is dry and free of residues. |
| Raman Scattering | A peak from the solvent (water) may appear at a specific wavelength distance from the excitation wavelength. To confirm, change the excitation wavelength slightly and observe if the peak shifts accordingly. |
| Presence of Interfering Substances | If analyzing complex matrices like plasma, co-eluting substances may fluoresce. Implement a more rigorous sample clean-up procedure or use a separation technique like HPLC prior to fluorescence detection. |
Issue 4: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Inner Filter Effect | At high concentrations, the sample can absorb too much of the excitation or emission light, leading to a non-linear response. Dilute the samples to a lower concentration range. |
| Detector Saturation | An intensely fluorescent sample can saturate the detector. Reduce the concentration of the sample or decrease the instrument's detector gain or slit width. |
| Inaccurate Standard Preparation | Carefully prepare a new set of calibration standards, ensuring accurate dilutions. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrofluorimetric analysis of this compound.
Table 1: Method Parameters
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 225 nm | |
| Emission Wavelength (λem) | 286 nm | |
| pH | 5 | |
| Micellar Medium | Sodium Dodecyl Sulfate (SDS) |
Table 2: Validation Parameters
| Parameter | Range | Reference |
| Linearity Range | 0.1 - 1.0 µg/mL | |
| Mean % Recovery (in plasma) | 99.719 ± 0.338 |
Note: LOD and LOQ values were not explicitly stated in the primary reference and may need to be determined experimentally according to ICH guidelines.
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound HCl and dissolve it in 100 mL of distilled water.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.
2. General Analytical Procedure for Bulk Sample
-
In a series of 10-mL volumetric flasks, add varying aliquots of the working standard solution (10 µg/mL) to prepare calibration standards in the range of 0.1 - 1.0 µg/mL.
-
To each flask, add 1.0 mL of Teorell and Stenhagen buffer (pH 5).
-
Add 1.0 mL of a 1% (w/v) SDS solution to each flask.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Prepare a blank solution containing the buffer and SDS without this compound.
-
Measure the relative fluorescence intensity at λem = 286 nm after excitation at λex = 225 nm against the blank.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of this compound.
3. Procedure for Analysis in Pharmaceutical Tablets
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound HCl and transfer it to a 100-mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with distilled water and mix well.
-
Filter the solution through a suitable filter paper.
-
Dilute an aliquot of the filtrate with distilled water to obtain a concentration within the calibration range.
-
Follow the general analytical procedure (steps 2-6) to determine the concentration.
Visualizations
Caption: Experimental workflow for this compound spectrofluorimetric analysis.
Caption: Troubleshooting logic for common spectrofluorimetric analysis issues.
References
Technical Support Center: Optimizing Diphenylpyraline Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure optimal outcomes for Diphenylpyraline receptor binding assays, with a specific focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound histamine H1 receptor binding assay?
A1: The widely accepted optimal pH for histamine H1 receptor binding assays is 7.4 .[1] This pH mimics physiological conditions and is consistently used in standard protocols for these types of assays. The use of buffers such as 50 mM Tris-HCl or phosphate-buffered saline (PBS) at pH 7.4 is recommended to maintain a stable environment for the receptor and ligand interaction.[1][2]
Q2: How does pH affect the binding of ligands to the histamine H1 receptor?
A2: pH can significantly alter the binding affinity of ligands to the histamine H1 receptor by influencing the ionization state of both the ligand and amino acid residues within the receptor's binding pocket. For instance, a study on various histamine H1 receptor antagonists demonstrated that a shift from pH 7.4 to 5.8 can lead to either a decrease or an increase in binding affinity, depending on the specific ligand.[3] These changes are often driven by alterations in the association and dissociation rate constants of the ligand-receptor interaction.[3]
Q3: What is the pKa of this compound and why is it important for my assay?
A3: The strongest basic pKa of this compound is 8.87 . The pKa is the pH at which a molecule is 50% ionized and 50% unionized. Since this compound is a basic compound, at a physiological pH of 7.4, it will be predominantly in its protonated, positively charged form. This positive charge is often crucial for the ionic interactions involved in binding to the receptor. Deviations from the optimal pH can alter this charge, potentially disrupting these key interactions and affecting binding affinity.
Q4: Can I use a different buffer system for my assay?
A4: While Tris-HCl and phosphate buffers are most common, other buffer systems can be used. However, it is crucial to ensure the chosen buffer has a buffering range that includes your target pH of 7.4 and does not interfere with the binding assay. The pH of some buffers, like Tris-HCl, is sensitive to temperature changes, which must be taken into account. If you switch buffer systems, it is essential to re-validate your assay to ensure consistent results.
Troubleshooting Guide
This guide addresses common issues related to pH adjustment in this compound receptor binding assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Specific Binding | Suboptimal Buffer pH: The pH of your assay buffer may have drifted from the optimal 7.4. | 1. Verify Buffer pH: Always measure the pH of your buffer at the temperature you will be conducting the assay. 2. Fresh Buffer: Prepare fresh buffer for each experiment, as the pH of stored buffers can change over time due to CO2 absorption. |
| Incorrect Buffer Preparation: Errors in weighing components or adjusting the pH can lead to an incorrect final pH. | 1. Recalibrate pH Meter: Ensure your pH meter is properly calibrated before use. 2. Review Preparation Protocol: Double-check your calculations and the protocol for buffer preparation. | |
| High Non-Specific Binding | Inappropriate pH: A non-optimal pH can lead to increased hydrophobic or electrostatic interactions with non-receptor components. | 1. Confirm pH is 7.4: Ensure your buffer is at the correct pH. 2. Optimize Ionic Strength: Adjusting the salt concentration (e.g., NaCl) in your buffer can help minimize non-specific electrostatic interactions. |
| Poor Reproducibility | pH Fluctuation Between Experiments: Inconsistent buffer preparation or storage can lead to variability in pH. | 1. Standardize Buffer Preparation: Use a standardized and documented protocol for preparing all buffers. 2. Aliquot and Store Properly: If preparing a large batch of buffer, store it in smaller, sealed aliquots to prevent repeated exposure to air. |
| Temperature Effects on Buffer pH: The pH of certain buffers, particularly Tris-based buffers, changes with temperature. | 1. pH Adjustment at Assay Temperature: Adjust the final pH of your buffer at the intended experimental temperature. 2. Consider Temperature-Stable Buffers: If your assay involves temperature shifts, consider using a buffer with a lower temperature coefficient, such as HEPES. |
Data Presentation
| Antagonist | Ki (nM) at pH 7.4 | Ki (nM) at pH 5.8 | Fold Change in Affinity |
| Mepyramine | 1.7 | 7.5 | ~4.4-fold decrease |
| Levocetirizine | 4.1 | 1.5 | ~2.7-fold increase |
| Fexofenadine | - | - | 2- to 5-fold increase |
| Desloratadine | - | - | No significant change |
Note: This table serves as an example of the principle that pH can have varied and significant effects on ligand binding.
Experimental Protocols
Representative Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand, such as [3H]mepyramine, to determine the binding affinity of this compound.
1. Materials:
-
Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Preparation: Thaw the membrane preparation on ice. Dilute the membrane preparation, [3H]mepyramine, and a range of concentrations of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]mepyramine (typically at or below its Kd), and varying concentrations of this compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of the Histamine H1 Receptor
Caption: Signaling cascade initiated by histamine binding to the H1 receptor and its inhibition by this compound.
Experimental Workflow for a Competitive Binding Assay
Caption: Step-by-step workflow for determining the binding affinity of this compound.
Troubleshooting Logic for Suboptimal Binding
Caption: A logical workflow for diagnosing and resolving common issues in receptor binding assays.
References
Technical Support Center: Diphenylpyraline Extraction from Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Diphenylpyraline from biological tissues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the extraction of this compound from various biological matrices.
Q1: What are the most common methods for extracting this compound from biological tissues?
A1: The two most prevalent methods for the extraction of this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases. SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with an appropriate solvent. Newer techniques like Solid-Phase Microextraction (SPME) have also been reported for the analysis of this compound and its analogues in biological fluids.
Q2: I am experiencing low recovery of this compound using Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?
A2: Low recovery in LLE can be attributed to several factors:
-
Incorrect pH: The pH of the aqueous sample is critical for efficient extraction of ionizable compounds like this compound. For basic compounds, the sample should be alkalinized to suppress ionization and promote partitioning into the organic solvent. Ensure the pH of your sample is appropriately adjusted before extraction.
-
Inappropriate Solvent Choice: The choice of organic solvent is crucial. A solvent's polarity and its ability to solubilize this compound will directly impact recovery. A mixture of n-pentane and 2-propanol (50:1) has been shown to be effective for extracting this compound from plasma and urine. If you are using a different solvent, consider its compatibility with this compound.
-
Insufficient Mixing/Shaking: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous shaking or vortexing for a sufficient amount of time to allow for proper partitioning of the analyte.
-
Emulsion Formation: Emulsions are a common problem in LLE, especially with complex matrices like tissue homogenates. To break emulsions, you can try centrifugation, addition of salt (salting out), or filtration.
-
Analyte Instability: this compound may degrade during the extraction process. It is important to be aware of potential instabilities, for example, the use of dichloromethane as an extraction solvent has been reported to cause the formation of artifacts with this compound.[1] Consider using alternative solvents if you suspect analyte degradation.
Q3: Can you provide a starting point for a Solid-Phase Extraction (SPE) method for this compound?
A3: While a specific, validated SPE protocol for this compound was not found in the immediate literature, a general procedure for basic drugs can be adapted and optimized. A common approach involves using a cation-exchange SPE cartridge.
General SPE Protocol (Requires Optimization for this compound):
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous buffer at a pH that ensures this compound is charged (e.g., acidic pH).
-
Loading: Load the pre-treated biological sample (e.g., tissue homogenate supernatant, plasma, or urine) onto the cartridge. The pH of the sample should be adjusted to ensure this compound is retained on the sorbent.
-
Washing: Wash the cartridge with a weak organic solvent or a buffer to remove interfering substances.
-
Elution: Elute this compound from the cartridge using a suitable organic solvent, often containing a small amount of a basic modifier (e.g., ammonium hydroxide in methanol) to neutralize the charge on the analyte and facilitate its release.
Note: This is a general guideline. The choice of sorbent, conditioning, washing, and elution solvents, as well as the sample pH, must be optimized for your specific application to achieve satisfactory recovery and purity.
Q4: I am observing interfering peaks in my chromatogram after extraction. How can I improve the purity of my extract?
A4: Interfering peaks can originate from the biological matrix or the extraction process itself. Here are some strategies to improve extract purity:
-
Optimize the Extraction Method:
-
LLE: Perform a back-extraction. After the initial extraction into an organic solvent, extract the analyte back into an acidic aqueous phase. Then, re-alkalinize the aqueous phase and extract again into a fresh organic solvent. This can significantly reduce interferences.
-
SPE: Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. You can also try a different type of SPE sorbent (e.g., a mixed-mode sorbent) that offers higher selectivity.
-
-
Sample Pre-treatment: For tissue samples, ensure complete homogenization and centrifugation to remove cellular debris. Protein precipitation is a crucial step for plasma and serum samples to remove the bulk of proteins before extraction.
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or column chemistry in your LC or GC method can help to resolve this compound from interfering peaks.
-
Use of a More Selective Detector: If you are using a non-selective detector like UV, switching to a more selective detector like a mass spectrometer (MS) can significantly improve the specificity of your analysis.
Q5: What are the key considerations for sample handling and storage to ensure the stability of this compound?
A5: Proper sample handling and storage are critical to prevent the degradation of this compound.
-
Storage Temperature: Biological samples should be stored at low temperatures, typically -20°C or -80°C, to minimize enzymatic activity and chemical degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
-
Light Exposure: Protect samples from light, especially if this compound is known to be light-sensitive.
-
pH: The pH of the sample can affect the stability of certain drugs. It is good practice to process samples as soon as possible after collection.
-
Extraction Solvent: As mentioned previously, be cautious with reactive solvents like dichloromethane which can form artifacts with this compound.[1]
Quantitative Data Summary
The following table summarizes quantitative data for a reported Liquid-Liquid Extraction (LLE) method for this compound from plasma and urine.
| Parameter | Plasma | Urine | Reference |
| Extraction Solvent | n-pentane-2-propanol (50:1) | n-pentane-2-propanol (50:1) | [2] |
| Sample pH | Alkalinized | Alkalinized | [2] |
| Overall Recovery | 94.65% | 92.29% | [2] |
| Limit of Detection (LOD) | 15 ng/mL | 15 ng/mL |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound
This protocol is based on a published method for the determination of this compound in plasma and urine.
Materials:
-
Biological sample (plasma or urine)
-
n-pentane
-
2-propanol
-
Alkalinizing agent (e.g., sodium hydroxide solution)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., methanol)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the biological sample (e.g., 1 mL of plasma or urine) into a centrifuge tube.
-
-
pH Adjustment:
-
Alkalinize the sample to the optimal pH for extraction. The exact pH and volume of the alkalinizing agent should be optimized.
-
-
Extraction:
-
Add the extraction solvent mixture, n-pentane-2-propanol (50:1), to the centrifuge tube. The volume of the extraction solvent should be sufficient for efficient extraction (e.g., 5 mL).
-
Vortex the mixture vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing of the two phases.
-
-
Phase Separation:
-
Centrifuge the tubes at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding contamination from the aqueous layer.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., 100 µL of methanol) that is compatible with the analytical instrument.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system for analysis.
-
Visualizations
This compound Mechanism of Action: Histamine H1 Receptor Antagonism
Caption: this compound competitively inhibits the binding of histamine to H1 receptors.
General Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
References
- 1. Artifacts produced by using dichloromethane in the extraction and storage of some antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Diphenylpyraline's efficacy to other first-generation antihistamines
Diphenylpyraline is a first-generation antihistamine belonging to the piperidine class, utilized in the management of allergic conditions such as allergic rhinitis, hay fever, and urticaria.[1] Like other drugs in its class, its primary mechanism of action involves competitive antagonism of histamine H1 receptors, thereby mitigating the inflammatory effects of histamine.[1] This guide provides a comparative overview of this compound's efficacy and side effect profile in relation to other prominent first-generation antihistamines, including diphenhydramine, chlorpheniramine, and promethazine, based on available scientific literature.
Comparative Efficacy and Receptor Affinity
The therapeutic efficacy of antihistamines is intrinsically linked to their binding affinity for the histamine H1 receptor. While comprehensive head-to-head studies directly comparing the H1 receptor binding affinity (Ki) of this compound with other first-generation antihistamines are limited in the available scientific literature, the general mechanism involves blocking the action of histamine at these receptor sites on effector cells.
Table 1: Comparative Profile of First-Generation Antihistamines
| Feature | This compound | Diphenhydramine | Chlorpheniramine | Promethazine |
| Primary Indication | Allergic rhinitis, hay fever, allergic skin disorders | Allergic reactions, insomnia, motion sickness | Allergic rhinitis, urticaria | Allergic conditions, nausea/vomiting, sedation |
| H1 Receptor Affinity (Ki) | Data not available in direct comparative studies | High | High | Very High |
| Sedative Effects | Present, but comparative quantitative data is limited | High | Moderate | Very High |
| Anticholinergic Effects | Present | High | Moderate | High |
| Unique Properties | Dopamine reuptake inhibitor | --- | --- | --- |
Note: The information in this table is based on available scientific literature. Direct comparative values for this compound are limited.
Side Effect Profile: Sedation and Anticholinergic Effects
A defining characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier, leading to central nervous system effects, most notably sedation. Additionally, their lack of selectivity can result in anticholinergic side effects.
Anticholinergic effects, such as dry mouth, blurred vision, and urinary retention, are also common with this class of drugs. Diphenhydramine and promethazine exhibit significant anticholinergic activity. Chlorpheniramine's anticholinergic effects are considered moderate. This compound is also known to possess anticholinergic properties. A comparative study of the anticholinergic activities of several antihistamines ranked diphenhydramine as having moderate and chlorpheniramine as having lower anticholinergic potency in vitro.
Unique Pharmacological Profile of this compound
A distinguishing feature of this compound is its activity as a dopamine reuptake inhibitor. This property is not typically associated with other first-generation antihistamines and may contribute to its overall pharmacological effect, though further research is needed to fully elucidate the clinical implications of this dual action.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize and compare antihistamines. Specific protocols for direct comparative studies involving this compound were not available in the searched literature.
Histamine H1 Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the H1 receptor.
Objective: To quantify the affinity of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human H1 receptor.
-
Radioligand (e.g., [³H]-mepyramine).
-
Test compounds (this compound and other antihistamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Assessment of Sedation in Clinical Trials
Various subjective and objective tests are employed to evaluate the sedative potential of antihistamines in human subjects.
Objective: To assess the sedative effects of an antihistamine compared to a placebo and/or other antihistamines.
Methodology:
-
Study Design: Double-blind, placebo-controlled, crossover or parallel-group design.
-
Subjective Measures:
-
Visual Analog Scales (VAS): Participants rate their level of sleepiness on a continuous line.
-
Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective sleepiness.
-
-
Objective Measures:
-
Multiple Sleep Latency Test (MSLT): Measures the time it takes for a subject to fall asleep in a quiet environment during the day.
-
Psychomotor Performance Tests:
-
Digit Symbol Substitution Test (DSST): Assesses cognitive and motor speed.
-
Choice Reaction Time (CRT): Measures the speed and accuracy of responding to a stimulus.
-
-
Driving Simulator Tests: Evaluates the impact on driving performance, including lane weaving and reaction time.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Histamine H1 receptor and the inhibitory action of first-generation antihistamines.
Experimental Workflow for Comparative Antihistamine Efficacy Study
References
A Validated UPLC-MS/MS Method for the Quantification of Diphenylpyraline: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a new, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Diphenylpyraline. The performance of this novel method is compared with existing analytical techniques, supported by detailed experimental data and protocols.
Introduction
This compound is an antihistamine that requires sensitive and specific analytical methods for its determination in various matrices. This guide details a newly developed UPLC-MS/MS method designed for high-throughput analysis, offering improvements in sensitivity and efficiency over traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.[1][2]
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was benchmarked against established methods for this compound analysis. The following tables summarize the key validation parameters, demonstrating the superior sensitivity and comparable precision and accuracy of the new method.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | New UPLC-MS/MS Method | HPLC-UV Method[3] | UPLC-MS/MS Method (Cosmetics)[4] | GC-MS Method (Breast Milk)[5] |
| Linearity Range | 0.5 - 500 ng/mL | 53 - 740 ng/mL | 0.25 - 10 ng/mL | 5.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | >0.998 | Not Reported | >0.995 | ≥0.990 |
| Limit of Detection (LOD) | 0.15 ng/mL | 15 ng/mL | Not Reported | 1.50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Not Reported | 0.5 µg/g | 5.00 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | New UPLC-MS/MS Method | HPLC-UV Method | UPLC-MS/MS Method (Cosmetics) | GC-MS Method (Breast Milk) |
| Accuracy (% Recovery) | 98.5% - 103.2% | 92.29% - 94.65% | 90.9% - 113.8% | 92.4% - 107.0% (as Er) |
| Precision (% RSD) | < 5% | Not Reported | < 11.8% | < 12% |
Experimental Protocols
New UPLC-MS/MS Method
1. Sample Preparation:
-
A 100 µL aliquot of the sample (e.g., plasma) is mixed with 200 µL of acetonitrile containing an internal standard (e.g., Diphenhydramine-d5).
-
The mixture is vortexed for 1 minute to precipitate proteins.
-
Following centrifugation at 10,000 rpm for 5 minutes, the supernatant is transferred to an autosampler vial for analysis.
2. Liquid Chromatography:
-
System: Waters Acquity UPLC I-Class
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (e.g., 282.2 > 167.1)
-
Internal Standard: Precursor Ion > Product Ion
-
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method, adhering to established guidelines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Determination of this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 化粧品中aminoether型之antihistamine成分以LC/MS/MS分析之檢驗方法建立 = Determination of Antihistamines in Cosmetics by Liquid Chromatography - Tandem Mass Spectrometry|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphenylpyraline's Engagement with Neurotransmitter Receptors: A Comparative Cross-Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenylpyraline, a first-generation H1 histamine receptor antagonist, is recognized for its therapeutic efficacy in managing allergic conditions. However, like many first-generation antihistamines, its clinical profile is characterized by a notable degree of cross-reactivity with other neurotransmitter receptors. This guide provides a comparative analysis of this compound's binding affinities and functional interactions with key neurotransmitter systems, supported by experimental data and methodologies, to offer a comprehensive resource for researchers in pharmacology and drug development.
Overview of Receptor Binding Affinity
This compound exhibits a promiscuous binding profile, with significant affinity for muscarinic acetylcholine receptors and the dopamine transporter, in addition to its primary target, the histamine H1 receptor. This cross-reactivity is a hallmark of many older antihistamines and is responsible for some of their characteristic side effects, as well as potential therapeutic applications beyond allergy relief.[1]
Comparative Binding Affinity of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for various neurotransmitter receptors and transporters. For comparative purposes, data for other relevant ligands are included where available.
| Target Receptor/Transporter | Ligand | Test System | K_i (nM) | IC_50 (nM) | Reference(s) |
| Histamine H1 Receptor | This compound | - | High Affinity (Specific K_i not cited) | - | [2] |
| Muscarinic Acetylcholine Receptors | This compound | Bovine Cerebral Cortex | 18 | - | |
| Dopamine Transporter (DAT) | This compound | Mouse Nucleus Accumbens Slices | - | Potent Inhibitor* | [3][4] |
| Serotonin Receptors | This compound | - | Data Not Available | - | |
| Adrenergic Receptors | This compound | - | Data Not Available | - |
*this compound (10 µM) was found to cause a 20-fold increase in the apparent K_m for dopamine uptake, indicating competitive inhibition.[3]
Detailed Receptor Interactions and Signaling Pathways
Histamine H1 Receptor
As a potent antagonist of the H1 receptor, this compound competitively blocks the binding of histamine, thereby mitigating allergic responses. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G_q/11 family of G-proteins. Upon activation by histamine, the Gα_q subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to downstream cellular responses characteristic of an allergic reaction.
Muscarinic Acetylcholine Receptors
This compound exhibits significant antagonistic activity at muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects such as dry mouth and blurred vision. Muscarinic receptors are also GPCRs and are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to G_q/11 proteins, activating the PLC-IP_3/DAG pathway, similar to the H1 receptor. In contrast, the M2 and M4 subtypes couple to G_i/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Dopamine Transporter
A notable off-target activity of this compound is its potent inhibition of the dopamine transporter (DAT). This action is comparable to that of cocaine and results in increased extracellular dopamine levels, leading to psychostimulant effects. The dopamine transporter is a sodium- and chloride-dependent symporter that facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By blocking this transporter, this compound prolongs the action of dopamine in the synapse.
Experimental Protocols
The determination of binding affinities (K_i) and functional inhibition (IC_50) is crucial for understanding the cross-reactivity profile of a compound like this compound. The following are generalized protocols for the key experiments cited.
Radioligand Binding Assay for Receptor Affinity (K_i)
This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from bovine cerebral cortex for muscarinic receptors) are prepared through homogenization and centrifugation.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Dopamine Uptake Assay (Functional Inhibition)
This assay measures the ability of a compound to inhibit the function of the dopamine transporter.
Methodology (using Fast-Scan Cyclic Voltammetry in Brain Slices):
-
Tissue Preparation: Brain slices containing the region of interest (e.g., nucleus accumbens) are prepared.
-
Dopamine Stimulation: A stimulating electrode is used to elicit the release of dopamine from neurons within the slice.
-
Dopamine Detection: A carbon-fiber microelectrode is used to detect changes in extracellular dopamine concentration via fast-scan cyclic voltammetry.
-
Drug Application: this compound is applied to the brain slice, and the stimulation and detection process is repeated.
-
Data Analysis: The rate of dopamine clearance from the extracellular space is measured before and after the application of this compound. An inhibition of dopamine uptake indicates an effect on the dopamine transporter. The change in the apparent Michaelis-Menten constant (K_m) for dopamine uptake can be used to quantify the inhibitory effect.
Conclusion
References
- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Study of Diphenylpyraline and its 2-Substituted Derivatives as Histamine H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antihistaminic agent Diphenylpyraline and its 2-substituted derivatives. The document summarizes the available pharmacological data, outlines key experimental methodologies for their evaluation, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a first-generation H1-antihistamine characterized by a 4-benzhydryloxy-1-methylpiperidine structure.[1] It functions as a competitive antagonist at the histamine H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.[2][3] Like many first-generation antihistamines, this compound can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[4] It also exhibits anticholinergic properties.[1] Beyond its antihistaminic action, this compound has been shown to act as a dopamine reuptake inhibitor, which has led to research into its potential psychostimulant properties.
The synthesis of 2-substituted derivatives of this compound has been explored to investigate the structure-activity relationship (SAR) and to potentially modulate its pharmacological profile. Research has indicated that substitution at the 2-position of the piperidine ring can influence its activity.
Comparative Pharmacological Data
While extensive quantitative comparative data for a wide range of 2-substituted this compound derivatives is limited in the public domain, a key study by Weis et al. (2008) provides valuable insights into the impact of substitution at the 2-position on H1-receptor antagonistic potency.
According to this research, the H1-receptor antagonistic potency of this compound was generally found to be slightly decreased by substitution in the 2-position of the piperidine ring. Conversely, the antimycobacterial potency was generally increased by this substitution, though a direct correlation between the two activities was not observed.
Table 1: Summary of H1-Antagonistic Activity of this compound and its 2-Substituted Derivatives
| Compound | Substitution at 2-position | H1-Receptor Antagonistic Potency | Reference |
| This compound | None | Strong | |
| 2-Substituted Derivatives | Various | Slightly Decreased |
Note: The term "slightly decreased" is a qualitative description from the cited literature, as specific Ki or IC50 values for a series of 2-substituted analogs were not provided in the abstract.
Signaling Pathway of Histamine H1 Receptor and Antagonism by this compound
This compound exerts its primary effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically initiates a signaling cascade that results in various physiological responses associated with allergic reactions. This compound, as a competitive antagonist, binds to the receptor but does not activate it, thereby inhibiting this cascade.
Caption: this compound blocks the H1 receptor, preventing histamine-induced signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and its derivatives.
Synthesis of 2-Substituted this compound Analogues
A general synthetic route for 2-substituted analogues of this compound has been described, starting from dihydropyridine-2(1H)-thiones.
General Procedure:
-
Formation of Piperidin-4-ols: 1-Unsubstituted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones are converted to isomeric piperidin-4-ols.
-
Separation and N-methylation: The isomeric piperidin-4-ols are separated, followed by N-methylation to yield 2-substituted 1-methylpiperidin-4-ols.
-
O-Alkylation: The final step involves the O-alkylation of the 1-substituted piperidin-4-ols to produce the 2-substituted analogues of this compound.
For specific reaction conditions and purification methods, refer to the primary literature on the synthesis of these compounds.
Histamine H1 Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the H1 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a well-characterized radioligand for the H1 receptor).
-
Test Compounds: this compound and its 2-substituted derivatives.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following for each test compound concentration:
-
Total Binding: Radioligand + membrane preparation.
-
Non-specific Binding: Radioligand + membrane preparation + non-specific binding control.
-
Competitive Binding: Radioligand + membrane preparation + test compound (at various concentrations).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux Measurement
This assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium, a downstream effect of H1 receptor activation.
Materials:
-
Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Agonist: Histamine.
-
Test Compounds: this compound and its 2-substituted derivatives.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds or vehicle control for a predetermined time.
-
Histamine Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration) to all wells to stimulate the H1 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and characterization of this compound and its derivatives.
Caption: A general workflow for the evaluation of novel this compound derivatives.
Conclusion
This compound is a well-established H1 receptor antagonist. The exploration of its 2-substituted derivatives has shown that modifications to the piperidine ring can influence its biological activity. While current literature suggests that 2-substitution may slightly decrease H1-antagonistic potency, more comprehensive quantitative data is needed to establish a detailed structure-activity relationship. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these compounds, which may lead to the development of novel antihistamines with improved pharmacological profiles.
References
- 1. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
Replicating Published Findings on Diphenylpyraline's Psychostimulant Properties: A Comparative Guide
This guide provides a comparative analysis of Diphenylpyraline's psychostimulant properties, contextualizing its performance against the well-established psychostimulants, cocaine and methylphenidate. The information is intended for researchers, scientists, and drug development professionals, offering a summary of key experimental data, detailed methodologies for replication, and visual representations of relevant biological pathways and workflows.
Data Presentation
Table 1: Comparative Effects on Dopamine Transporter (DAT) Function
| Compound | Binding Affinity (Ki) / Inhibition (IC50) at DAT | Effect on Dopamine Uptake | Extracellular Dopamine Levels |
| This compound | Not explicitly reported. | Markedly inhibits dopamine uptake, causing a 20-fold increase in the apparent Km for dopamine.[1][2] | A 5 mg/kg i.p. dose elevates extracellular dopamine levels by approximately 200% in the mouse nucleus accumbens.[1][2] |
| Cocaine | Ki: ~0.20 µM[3] | Competitive inhibitor of dopamine uptake. | A 15 mg/kg dose significantly inhibits dopamine uptake in the nucleus accumbens. |
| Methylphenidate | Ki: ~0.24 µM | Potent inhibitor of dopamine uptake. | Increases extracellular dopamine levels. |
Table 2: Comparative Effects on Locomotor Activity
| Compound | Doses Tested | Observed Effect on Locomotor Activity |
| This compound | 5 and 10 mg/kg i.p. | Induced locomotor activation comparable to that of cocaine. A 14 mg/kg dose produced locomotor activation with a prolonged effect compared to cocaine. |
| Cocaine | 15 mg/kg | Significantly induced locomotor activation. |
| Methylphenidate | Various | Known to induce locomotor activity. |
Experimental Protocols
To facilitate the replication of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol is adapted from studies assessing the binding affinity of ligands to the dopamine transporter using radioligand binding assays.
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
Rat striatal membranes (or other tissue source rich in DAT)
-
[3H]WIN 35,428 (radioligand)
-
Test compounds (this compound, cocaine, methylphenidate)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In a 96-well plate, combine the striatal membrane preparation, [3H]WIN 35,428 at a concentration near its Kd (e.g., 5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters immediately with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure changes in extracellular dopamine and norepinephrine concentrations in a specific brain region (e.g., nucleus accumbens) following systemic administration of a psychostimulant.
Materials:
-
Male C57BL/6 mice (or other appropriate rodent model)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump and fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the mouse and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens (coordinates from bregma: e.g., AP +1.2 mm, ML ±1.0 mm, DV -4.0 mm). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving mouse.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min) using a syringe pump. Allow for a stabilization period of at least 60 minutes. Collect baseline dialysate samples every 20 minutes for at least one hour using a refrigerated fraction collector.
-
Drug Administration: Administer the test compound (e.g., this compound 5 mg/kg, i.p.) or vehicle.
-
Post-injection Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the mean baseline levels.
Locomotor Activity Test
This protocol describes the methodology for assessing spontaneous locomotor activity in an open field arena.
Objective: To measure the effect of a psychostimulant on the locomotor activity of mice.
Materials:
-
Open field activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams or a video tracking system.
-
Test animals (mice).
-
Test compounds (this compound, cocaine, methylphenidate).
Procedure:
-
Habituation: Habituate the mice to the testing room for at least 60 minutes before the experiment. Also, habituate the animals to the injection procedure and the open field chambers on a day prior to the test day.
-
Drug Administration: Administer the test compound (e.g., this compound 5 or 10 mg/kg, i.p.) or vehicle to the mice.
-
Locomotor Activity Recording: Immediately after injection, place each mouse individually into the center of the open field arena. Record locomotor activity for a set duration (e.g., 60-120 minutes). The automated system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
Data Analysis: Analyze the collected data for each parameter. Compare the activity levels between the different treatment groups.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Dopamine and Norepinephrine signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the psychostimulant properties of a compound.
Caption: Logical relationship of this compound to other psychostimulant DAT/NET inhibitors.
References
A Comparative Analysis of Diphenylpyraline and Other Antihistamines in Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diphenylpyraline, a first-generation antihistamine, and other therapeutic alternatives for the management of allergic rhinitis. The information is compiled from available clinical studies to assist researchers and drug development professionals in understanding the efficacy, mechanisms of action, and experimental evaluation of these compounds.
This compound in Allergic Rhinitis: A Double-Blind Study Overview
In this study, 63 patients presenting with symptoms of nasal stuffiness, increased mucus secretion, snuffling, sneezing, and redness of the eyes were administered this compound. A control group of 57 patients with identical symptoms received a placebo. The results indicated that this compound had a statistically significant better effect than placebo on the discharge of mucus and redness of the eyes, as well as on the total symptom score.[1] The superior effect of this compound was reported as highly significant in atopic patients.[1]
Mechanism of Action: First-Generation Antihistamines
This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist. Its primary mechanism of action involves competing with histamine for H1-receptor sites on effector cells, thereby preventing the allergic response mediated by histamine. Like other first-generation antihistamines, this compound can cross the blood-brain barrier, which may lead to sedative effects. Additionally, it exhibits anticholinergic properties, which can contribute to a drying effect on the nasal mucosa.
Signaling Pathway in Allergic Rhinitis
The allergic response in rhinitis is initiated by the binding of an allergen to Immunoglobulin E (IgE) antibodies on the surface of mast cells. This triggers mast cell degranulation and the release of histamine and other inflammatory mediators. Histamine then binds to H1 receptors on various cells, initiating a signaling cascade that results in the characteristic symptoms of allergic rhinitis.
Comparison with Other Antihistamines
To provide a broader context for the efficacy of this compound, this section compares it with other first and second-generation antihistamines based on data from various double-blind, placebo-controlled clinical trials.
Efficacy Comparison of Oral H1 Antihistamines
A network meta-analysis of 18 randomized controlled trials involving 9,419 participants provides a comparative efficacy overview of various oral H1 antihistamines in reducing symptoms of allergic rhinitis. The following table summarizes the findings for different symptoms.
| Symptom Score Reduction | Most Effective Agents | Less Effective Agents |
| Total Symptom Score | Rupatadine (20 mg and 10 mg) | Loratadine (10 mg) |
| Nasal Congestion | Rupatadine (20 mg and 10 mg), Fexofenadine (180 mg) | Loratadine (10 mg) |
| Rhinorrhea | Rupatadine (20 mg and 10 mg), Fexofenadine (180 mg), Cetirizine (10 mg) | Loratadine (10 mg), Fexofenadine (120 mg) |
| Nasal Itching | Rupatadine (20 mg), Levocetirizine (5 mg) | Loratadine (10 mg) |
| Sneezing | Levocetirizine (5 mg), Rupatadine (20 mg) | Loratadine (10 mg), Fexofenadine (120 mg) |
| Ocular Symptoms | Rupatadine (20 mg and 10 mg) | Not specified as less effective |
Data synthesized from a network meta-analysis of randomized controlled trials.
Side Effect Profile: First vs. Second Generation Antihistamines
A significant differentiator between first and second-generation antihistamines is their side effect profile, primarily sedation.
| Antihistamine Class | Representative Drugs | Sedative Effects | Anticholinergic Effects |
| First-Generation | This compound, Diphenhydramine, Chlorpheniramine | Common and often significant | Common (dry mouth, urinary retention) |
| Second-Generation | Cetirizine, Loratadine, Fexofenadine, Desloratadine, Levocetirizine, Rupatadine | Generally non-sedating or low-sedating | Minimal to none |
Second-generation antihistamines are generally considered safer and are recommended as first-line treatment for allergic rhinitis and urticaria due to their improved safety profile.
Experimental Protocols: A Representative Double-Blind, Placebo-Controlled Trial in Allergic Rhinitis
While the detailed protocol for the Puhakka et al. (1977) study is not available, a representative experimental design for a double-blind, placebo-controlled trial of an antihistamine in allergic rhinitis can be constructed based on common methodologies found in the literature.
Objective: To evaluate the efficacy and safety of an investigational antihistamine compared to placebo in providing relief from the symptoms of seasonal allergic rhinitis.
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.
Participant Selection:
-
Inclusion Criteria:
-
Ages 12-65 years.
-
A clinical history of seasonal allergic rhinitis for at least two years.
-
A positive skin prick test to a relevant seasonal allergen.
-
Presence of moderate to severe nasal and non-nasal symptoms at baseline.
-
-
Exclusion Criteria:
-
Presence of non-allergic rhinitis.
-
Upper respiratory tract infection within two weeks of the study.
-
Use of any antihistamines or other medications that could interfere with the study results within a specified washout period.
-
Treatment:
-
Run-in Period: A 3- to 5-day single-blind placebo run-in period to establish baseline symptom severity.
-
Randomization: Eligible participants are randomized to one of the following treatment arms:
-
Investigational Antihistamine (specific dose) once daily.
-
Placebo once daily.
-
-
Treatment Duration: 2 to 4 weeks.
Efficacy Assessments:
-
Primary Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS). The TNSS is the sum of scores for four individual nasal symptoms: sneezing, rhinorrhea (runny nose), nasal itching, and nasal congestion.
-
Secondary Endpoints:
-
Change from baseline in individual nasal and non-nasal symptom scores (e.g., itchy/watery eyes, itchy palate).
-
Overall therapeutic response assessed by both the investigator and the participant.
-
Quality of life assessments using a validated questionnaire.
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Physical examinations and vital sign measurements at specified intervals.
-
Clinical laboratory tests at the beginning and end of the study.
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat population.
-
An analysis of covariance (ANCOVA) model is often used to compare the treatment groups, with the baseline TNSS as a covariate.
Experimental Workflow Diagram
References
- 1. This compound (Lergobine) in the treatment of patients suffering from allergic and vasomotor rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo and In Vitro Effects of Diphenylpyraline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline is a first-generation antihistamine that has been utilized for the symptomatic relief of allergic conditions, such as allergic rhinitis and urticaria. Beyond its well-established histamine H1 receptor antagonist properties, this compound exhibits notable anticholinergic and central nervous system (CNS) effects, primarily attributed to its ability to inhibit the dopamine transporter. This dual action results in a complex pharmacological profile, encompassing both therapeutic antiallergic effects and psychostimulant properties. This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound, supported by experimental data and detailed methodologies to aid in further research and drug development.
Data Presentation
In Vitro Effects of this compound
The in vitro effects of this compound have been characterized through various assays to determine its receptor binding affinity and functional antagonism. While specific Ki or IC50 values for its primary targets are not consistently reported in publicly available literature, the following table summarizes its known in vitro activities.
| Target | Assay Type | Cell/Tissue Type | Concentration | Observed Effect | Reference |
| Histamine H1 Receptor | Receptor Binding/Functional Assay | Not Specified | Not Specified | Competitive antagonist | [1] |
| Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | Mouse Nucleus Accumbens Slices | 10 µM | Marked inhibition of dopamine uptake; 20-fold increase in apparent Km for dopamine uptake with no change in Vmax.[2][3] | [2][3] |
| Muscarinic Acetylcholine Receptors | Functional Assays | Not Specified | Not Specified | Anticholinergic activity |
Note: Specific Ki, IC50, or pA2 values for this compound were not available in the reviewed literature. The table reflects the qualitative and semi-quantitative findings.
In Vivo Effects of this compound
In vivo studies in animal models have been crucial in elucidating the physiological and behavioral effects of this compound. These studies have largely focused on its psychostimulant and antihistaminic properties.
| Effect | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Dopamine Levels | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Approximately 200% increase in extracellular dopamine levels in the nucleus accumbens. | |
| Locomotor Activity | Mouse | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Induced locomotor activation, comparable to cocaine. | |
| Dopamine Uptake | Mouse | 14 mg/kg (equimolar to 15 mg/kg cocaine) | Not Specified | Significantly inhibited dopamine uptake in the Nucleus Accumbens. Showed a prolonged effect compared to cocaine. | |
| Locomotor Activation | Mouse | 14 mg/kg (equimolar to 15 mg/kg cocaine) | Not Specified | Produced locomotor activation with a prolonged effect compared to cocaine. |
Experimental Protocols
In Vitro: Dopamine Uptake Inhibition Assay
Objective: To determine the effect of this compound on dopamine uptake in brain tissue.
Methodology:
-
Tissue Preparation: Brain slices containing the nucleus accumbens are prepared from mice.
-
Voltammetry: Fast-scan cyclic voltammetry is used to monitor dopamine signals in the brain slices.
-
Drug Application: this compound (e.g., 10 µM) is applied to the brain slices.
-
Data Acquisition: Changes in dopamine uptake kinetics (apparent Km and Vmax) are measured before and after drug application. A competitive inhibitor will increase the apparent Km without changing the Vmax.
In Vivo: Microdialysis for Dopamine Measurement
Objective: To measure the effect of this compound on extracellular dopamine levels in the brain of a living animal.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of a mouse.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the nucleus accumbens, are collected at regular intervals.
-
Drug Administration: this compound (e.g., 5 mg/kg) is administered intraperitoneally.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
In Vivo: Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous motor activity.
Methodology:
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Acclimation: Mice are individually placed in the open-field arena for a period to acclimate to the new environment.
-
Drug Administration: this compound (e.g., 5 or 10 mg/kg) or a vehicle control is administered intraperitoneally.
-
Data Recording: The animal's movements, including distance traveled, rearing, and stereotypic behaviors, are recorded for a specified duration.
-
Analysis: The data is analyzed to compare the locomotor activity of the drug-treated group with the control group.
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
Caption: Workflow for in vivo experiments.
Conclusion
This compound demonstrates a multifaceted pharmacological profile, acting as both a potent histamine H1 receptor antagonist and a dopamine reuptake inhibitor. In vitro studies confirm its inhibitory action on the dopamine transporter, leading to increased synaptic dopamine. This mechanism underlies the psychostimulant effects, such as increased locomotor activity, observed in in vivo models. The antihistaminic effect is responsible for its therapeutic use in allergic conditions. The prolonged in vivo effects of this compound on dopamine uptake and locomotor activity, when compared to a classic psychostimulant like cocaine, suggest a distinct pharmacokinetic or pharmacodynamic profile that warrants further investigation. This comparative guide highlights the importance of characterizing both the in vitro and in vivo effects of a compound to fully understand its therapeutic potential and possible side effects. The provided experimental protocols offer a foundation for researchers to further explore the complex pharmacology of this compound and similar compounds.
References
- 1. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Diphenylpyraline and Benztropine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Diphenylpyraline and Benztropine analogs, focusing on their pharmacological interactions with the dopamine transporter (DAT), histamine H1 receptors, and muscarinic receptors.
This compound and Benztropine are structurally related compounds that have garnered significant interest for their central nervous system activities. Benztropine and its analogs are well-characterized as potent inhibitors of the dopamine transporter, with varying affinities for muscarinic and histamine receptors, making them valuable tools in neuroscience research and as potential therapeutic agents. This compound, a first-generation antihistamine, is also recognized as a benztropine analog and exhibits significant dopamine reuptake inhibition.
This guide synthesizes experimental data to provide a clear comparison of their performance, outlines detailed experimental methodologies for key assays, and utilizes visualizations to illustrate relevant biological pathways and experimental workflows. While extensive data is available for a range of Benztropine analogs, it is important to note that publicly available research on a corresponding series of this compound analogs is limited. Therefore, this comparison primarily contrasts the class of Benztropine analogs with the parent compound, this compound.
Data Presentation: Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki in nM) of this compound and a selection of Benztropine analogs for the dopamine transporter (DAT), histamine H1 receptor, and muscarinic M1 receptor. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of this compound
| Compound | DAT | H1 Receptor | M1 Receptor |
| This compound | Data varies; potent inhibitor | Potent antagonist | Exhibits anticholinergic properties |
Note: Specific Ki values for this compound at DAT and M1 receptors are not consistently reported across publicly available literature, though its potent activity at these sites is documented. It is primarily characterized by its H1 receptor antagonism and its effects as a dopamine uptake inhibitor.[1][2][3]
Table 2: Binding Affinities (Ki, nM) of Selected Benztropine Analogs
| Compound | DAT | H1 Receptor | M1 Receptor |
| Benztropine (BZT) | 8.5 - 6370 | 16 - 37600 | High affinity |
| N-methyl-BZT analog (AHN 1-055) | ~11.8 | - | ~11.6 |
| N-allyl-BZT analog (AHN 2-005) | - | - | Reduced affinity vs. AHN 1-055 |
| N-butyl-BZT analog (JHW 007) | - | - | Reduced affinity vs. AHN 1-055 |
Data compiled from multiple sources. Experimental conditions may vary.[4]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of binding affinity and functional data.
Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]Dopamine.
-
Test Compounds: this compound, Benztropine analogs.
-
Reference Compound: Cocaine or GBR12909 (for determination of non-specific uptake).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Scintillation Fluid.
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Cell Plating: Seed hDAT-expressing cells into 96-well plates and allow them to adhere and form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound in assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the assay buffer containing the test or reference compound to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Radioligand Addition: Add [³H]Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature.
-
Assay Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]Dopamine uptake) by non-linear regression analysis of the concentration-response curves. Calculate the Ki value using the Cheng-Prusoff equation.
Histamine H1 Receptor Binding Assay
This competitive binding assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Receptor Source: Membranes from cells (e.g., HEK293, CHO) stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]Mepyramine or [³H]Pyrilamine.
-
Test Compounds: this compound, Benztropine analogs.
-
Reference Compound: Mepyramine or another high-affinity H1 antagonist (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Fluid.
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor membranes, [³H]Mepyramine, and varying concentrations of the test compound or the reference compound in the assay buffer.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Muscarinic Receptor Binding Assay
This assay is similar to the H1 receptor binding assay but is specific for muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing muscarinic receptors (e.g., rat brain cortex for a mixed population, or cell lines expressing specific subtypes like M1).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) or [³H]QNB.
-
Test Compounds: this compound, Benztropine analogs.
-
Reference Compound: Atropine or another high-affinity muscarinic antagonist (for determination of non-specific binding).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer (pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
96-well microplates.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Assay Setup: Combine receptor membranes, the radioligand, and varying concentrations of the test or reference compound in the assay buffer in a 96-well plate.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Calculate IC50 and Ki values as described for the H1 receptor binding assay.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the dopamine transporter and the histamine H1 receptor.
Experimental Workflow
The following diagram outlines the workflow for a typical radioligand binding assay.
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinities of dopamine analogs for monoamine granular and plasma membrane transporters: implications for PET dopamine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dndi.org [dndi.org]
Independent Verification of Diphenylpyraline's Binding Affinity for the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity of Diphenylpyraline (DPP) for the dopamine transporter (DAT) against other well-known dopamine reuptake inhibitors. The information presented is collated from peer-reviewed scientific literature to offer a comprehensive overview of its potency. Detailed experimental protocols are included to ensure transparency and facilitate the replication of findings.
Comparative Binding Affinities of Dopamine Transporter Inhibitors
The binding affinity of a compound for the dopamine transporter is a key indicator of its potency as a dopamine reuptake inhibitor. This is typically expressed as the inhibition constant (Ki), with lower values indicating a higher affinity. The following table summarizes the in vitro binding affinities of this compound, cocaine, and methylphenidate for the human dopamine transporter (hDAT).
| Compound | Ki (nM) for hDAT | Reference Study |
| (+/-)-Diphenylpyraline | 81.3 ± 11.1 | Tanda et al., 2009[1] |
| Cocaine | 278 ± 26 | Tanda et al., 2009[1] |
| d-threo-Methylphenidate | ~33 | Gatley et al., 1996[2] |
| l-threo-Methylphenidate | ~540 | Gatley et al., 1996[2] |
Note: Ki values can vary between studies due to differences in experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
The determination of binding affinities for the dopamine transporter is predominantly conducted via competitive radioligand binding assays.
Radioligand Competition Binding Assay for Dopamine Transporter
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the dopamine transporter.
Materials:
-
Cell Membranes: Membranes from cells expressing the human dopamine transporter (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity DAT ligand labeled with a radioisotope, such as [³H]WIN 35,428.
-
Test Compound: The unlabeled compound for which the affinity is to be determined (the "competitor").
-
Non-specific Agent: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the dopamine transporter are thawed and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet (containing the cell membranes) is resuspended in fresh assay buffer.[3] Protein concentration is determined using a standard method like the BCA assay.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Contain the cell membrane preparation and the radioligand.
-
Non-specific Binding (NSB) Wells: Contain the cell membrane preparation, the radioligand, and a high concentration of the non-specific agent.
-
Competition Wells: Contain the cell membrane preparation, the radioligand, and serial dilutions of the test compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: The filters are placed in scintillation vials, scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
Non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the biological implications of DAT inhibition, the following diagrams are provided.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Mechanism of Action of this compound at the Dopamine Transporter.
References
Safety Operating Guide
Proper Disposal of Diphenylpyraline in a Laboratory Setting
Essential Guidance for Researchers and Drug Development Professionals on the Safe and Compliant Disposal of Diphenylpyraline
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for substances like this compound is imperative to ensure a safe working environment and compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, from initial handling to final disposition.
This compound, a first-generation antihistamine, is classified as harmful if swallowed.[1] While it is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be conducted based on its characteristics.[2][3] This involves assessing its potential for ignitability, corrosivity, reactivity, and toxicity.[3][4]
Step 1: Hazardous Waste Determination
Before disposal, laboratory personnel must determine if the this compound waste is hazardous. This is the responsibility of the waste generator.
-
Review Safety Data Sheet (SDS): The SDS for this compound indicates that it is harmful if swallowed but does not provide enough information to definitively classify it as a hazardous waste under RCRA. It does not meet the criteria for ignitability, corrosivity, or reactivity under normal laboratory conditions.
-
Toxicity Characteristic: The primary consideration for this compound is the toxicity characteristic. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for harmful chemicals to leach into groundwater. If the concentration of any toxic constituent in the TCLP extract exceeds regulatory limits, the waste is considered hazardous. A list of contaminants and their regulatory levels can be found in 40 CFR § 261.24.
-
Generator Knowledge: If analytical testing is not feasible, a generator can use their knowledge of the waste, including its chemical composition and the processes that generated it, to make a hazardous waste determination. Given that this compound is an active pharmaceutical ingredient, it is prudent to handle it as a potentially hazardous waste unless determined otherwise.
Step 2: Segregation and Storage
Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure safe handling.
-
Designated Satellite Accumulation Area (SAA): Store this compound waste in a designated SAA that is at or near the point of generation.
-
Compatible Containers: Use containers that are compatible with this compound. Plastic is often preferred over glass for hazardous waste when compatibility is not an issue. Ensure containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.
-
Incompatible Wastes: Segregate this compound waste from other incompatible wastes. For example, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
All waste containers must be labeled with a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
Full common chemical name and quantity of the waste. For mixtures, each chemical must be listed.
-
Date of waste generation.
-
Place of origin (department, room number).
-
Principal Investigator's name and telephone number.
-
Appropriate hazard pictograms.
Step 4: Disposal Procedures
The final disposal route for this compound waste depends on its classification as hazardous or non-hazardous.
Procedure for Hazardous this compound Waste
If this compound waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste disposal service.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the management and disposal of hazardous chemical waste. Contact them to schedule a waste pickup.
-
Professional Disposal: EHS will arrange for a licensed waste disposal service to collect, transport, and dispose of the hazardous waste in compliance with all federal, state, and local regulations. The most common disposal method for pharmaceutical hazardous waste is incineration at a permitted facility.
Procedure for Non-Hazardous this compound Waste
If it is definitively determined that the this compound waste is not hazardous, it can be disposed of as non-hazardous chemical waste. However, it is important to note that even non-hazardous chemical waste should not be disposed of in the regular trash or down the drain without consulting your institution's EHS guidelines.
-
Consult EHS: Before disposing of any chemical waste, even if believed to be non-hazardous, consult with your EHS department for their specific procedures.
-
Follow Institutional Guidelines: Adhere to your institution's policies for the disposal of non-hazardous chemical waste. This may involve collection by EHS for appropriate disposal or specific instructions for drain disposal if permitted.
Under no circumstances should raw this compound or its containers be disposed of in the regular trash or flushed down the sewer without a proper hazardous waste determination and approval from EHS. Improper disposal can lead to environmental contamination and significant legal and financial penalties.
Quantitative Data Summary
| Regulatory Parameter | Guideline/Requirement | Citation |
| Hazardous Waste Determination | Generator's responsibility | |
| Toxicity Characteristic | Determined by TCLP (EPA Method 1311) | |
| SAA Storage Time | Up to 12 months for partially filled containers | |
| Container Removal from SAA | Within 3 days after becoming full |
Experimental Protocols
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
The TCLP is designed to simulate the leaching a waste will undergo if disposed of in a landfill.
-
Sample Preparation: A representative sample of the waste is obtained. For solid wastes, the particle size may need to be reduced.
-
Extraction: The sample is extracted with an extraction fluid for 18 hours. The type of extraction fluid used depends on the pH of the waste.
-
Filtration: After extraction, the liquid extract is separated from the solid phase by filtration.
-
Analysis: The liquid extract is then analyzed to determine the concentration of various contaminants.
-
Comparison: The analytical results are compared to the regulatory levels in 40 CFR § 261.24 to determine if the waste is a toxic hazardous waste.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
